molecular formula C11H12ClFO3 B6290815 Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate CAS No. 2432848-72-9

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Cat. No.: B6290815
CAS No.: 2432848-72-9
M. Wt: 246.66 g/mol
InChI Key: DIHCLZTZUFPBBX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a useful research compound. Its molecular formula is C11H12ClFO3 and its molecular weight is 246.66 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is 246.0459001 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-fluoro-4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHCLZTZUFPBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polysubstituted aromatic rings serve as critical structural motifs. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a highly functionalized, high-value intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The strategic placement of orthogonal halogens (chloro and fluoro) alongside an isopropoxy ether and a methyl ester provides a versatile scaffold for cross-coupling, saponification, and further derivatization. This whitepaper provides a comprehensive, expert-level guide to the retrosynthetic logic, step-by-step synthesis, and analytical validation of this compound, specifically highlighting its role in the development of TGR5 agonists for metabolic disorders[2].

Chemical Identity & Structural Significance

The stereoelectronic profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is defined by the electron-withdrawing nature of its halogens, which significantly modulates the electron density of the aromatic ring. The steric bulk of the isopropoxy group, flanked by the ortho-chloro and ortho-fluoro substituents, forces specific conformational geometries that are often advantageous for target protein binding in drug design.

Table 1: Chemical and Physical Properties
PropertyValue / Description
Chemical Name Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate
CAS Registry Number 2432848-72-9
Molecular Formula C11H12ClFO3
Molecular Weight 246.66 g/mol
Direct Precursor Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS: 369-15-3)
SMILES String O=C(OC)C1=CC(F)=C(OC(C)C)C(Cl)=C1
Appearance White to off-white solid / powder (typical for analogs)

Retrosynthetic Analysis & Mechanistic Pathways

From a retrosynthetic perspective, the most logical and high-yielding disconnection for this polysubstituted benzoate is the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ether bond. Attempting to introduce the halogens late in the synthesis often leads to poor regioselectivity and complex mixtures. Therefore, the synthesis relies on a pre-functionalized core: 3-chloro-5-fluoro-4-hydroxybenzoic acid .

The forward synthesis involves two primary transformations:

  • Esterification: Converting the carboxylic acid to a methyl ester to protect the acidic proton and prevent competing side reactions.

  • Etherification (Williamson Ether Synthesis): Alkylating the sterically hindered phenolic hydroxyl group with an isopropyl halide[3].

SynthesisPathway SM 3-chloro-5-fluoro- 4-hydroxybenzoic acid (Starting Material) Int Methyl 3-chloro-5-fluoro- 4-hydroxybenzoate (CAS: 369-15-3) SM->Int MeOH, H2SO4 Reflux Product Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate (CAS: 2432848-72-9) Int->Product SN2 Alkylation Reagent Isopropyl Bromide + K2CO3 / DMF Reagent->Product Base-mediated Etherification

Caption: Retrosynthetic and forward mechanistic pathway for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

Experimental Methodologies: Step-by-Step Synthesis Protocols

The following protocol details the base-mediated Williamson ether synthesis[4]. As a Senior Application Scientist, it is crucial to understand the causality behind these reagent choices to ensure a self-validating and scalable workflow.

Causality & Reagent Rationale:
  • Base Selection (K₂CO₃): The ortho-fluoro and ortho-chloro groups inductively withdraw electron density, significantly lowering the pKa of the phenolic

    
     compared to a standard phenol. Potassium carbonate (K₂CO₃) is sufficiently basic to quantitatively deprotonate this specific phenol while remaining mild enough to prevent the unwanted saponification (hydrolysis) of the methyl ester[4].
    
  • Solvent (DMF): The

    
     alkylation of a sterically hindered phenoxide with a secondary alkyl halide (isopropyl bromide) is kinetically slow. A polar aprotic solvent like N,N-Dimethylformamide (DMF) leaves the nucleophilic phenoxide unsolvated and highly reactive, accelerating the reaction.
    
  • Temperature (60–80°C): Thermal activation is required to overcome the steric hindrance imposed by the adjacent halogens, but temperatures exceeding 80°C risk promoting the

    
     elimination of isopropyl bromide into propene.
    
Protocol: Williamson Ether Synthesis

ExperimentalWorkflow Step1 1. Deprotonation Mix Intermediate + K2CO3 in DMF Step2 2. Alkylation Add Isopropyl Bromide dropwise Step1->Step2 Step3 3. Thermal Activation Heat to 60-80°C for 4-8 hours Step2->Step3 Step4 4. Quench & Extract Add H2O, extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Williamson ether synthesis and purification.

  • System Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 equiv) and anhydrous DMF (approx. 5-10 volumes).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution may slightly change color as the highly delocalized phenoxide ion forms.

  • Alkylation: Introduce Isopropyl bromide (1.5 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 65°C under an inert nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via TLC (e.g., 10% EtOAc in Hexanes). The highly polar phenolic precursor will disappear, replaced by a faster-eluting (less polar) UV-active spot corresponding to the ether product.

  • Quench and Workup: Once complete (typically 4–8 hours), cool the mixture to room temperature and quench by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Analytical Validation

To guarantee scientific integrity and trustworthiness, the synthesized batch must be validated through rigorous analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a pseudo-molecular ion peak

    
     at approximately m/z 247.0 . The presence of the chlorine atom will be distinctly visible via the characteristic 3:1 isotopic ratio (
    
    
    
    at m/z 249.0).
  • ¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

    • 
       ~4.5 - 4.7 ppm (septet, 1H):  Characteristic splitting of the methine proton of the isopropoxy group, heavily deshielded by the adjacent oxygen.
      
    • 
       ~3.9 ppm (singlet, 3H):  Protons of the methyl ester.
      
    • 
       ~1.3 - 1.4 ppm (doublet, 6H):  The two equivalent methyl groups of the isopropyl chain.
      
    • 
       ~7.6 - 7.9 ppm (multiplet/doublets, 2H):  The aromatic protons. Their exact splitting will depend on the meta-coupling between the protons and the 
      
      
      
      fluorine coupling (
      
      
      ).

Applications in Drug Discovery

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is not merely a theoretical construct; it is actively utilized in the pharmaceutical industry. Notably, this exact chemical intermediate is cited in the synthesis of novel triazole and imidazole derivatives[2].

These derivatives are engineered to act as TGR5 (G protein-coupled bile acid receptor 1) agonists [5]. TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), increases energy expenditure in brown adipose tissue, and prevents insulin resistance. Consequently, the structural integrity of this benzoate building block is fundamental to the downstream development of advanced therapeutics targeting Type 2 Diabetes and clinical obesity[6].

References

  • World Intellectual Property Organization (WIPO) / Google Patents - WO2010093845A1: Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity.

Sources

Technical Whitepaper: Synthesis, Profiling, and Application of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery workflows, I frequently encounter polysubstituted aromatic compounds that serve as critical linchpins in the development of high-value therapeutics and agrochemicals[1]. One such compound is Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate .

This whitepaper provides an in-depth technical guide to its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream utility in pharmacological design. Rather than merely listing steps, we will dissect the causality behind each experimental choice and establish self-validating protocols to ensure absolute scientific integrity.

Physicochemical Profiling

Before initiating any synthetic campaign, we must establish the baseline parameters of our target molecule. The unique substitution pattern—a central aromatic ring decorated with an ester, an ether, and two different halogens—imparts a highly specific stereoelectronic profile.

Table 1: Physicochemical Profile of the Target Scaffold
ParameterSpecification
IUPAC Name Methyl 3-chloro-5-fluoro-4-(propan-2-yloxy)benzoate
CAS Registry Number 2432848-72-9[1]
Molecular Formula C₁₁H₁₂ClFO₃[2]
Molecular Weight 246.66 g/mol [2]
Exact Mass 246.0459 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (3 Oxygen, 1 Fluorine)
Rotatable Bonds 4

Retrosynthetic Strategy & Mechanistic Rationale

When deconstructing Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, the most logical retrosynthetic disconnections involve the functional groups that are most easily formed: the ester and the ether linkages[1].

The Causality of Sequence: Why do we perform esterification before etherification? If we were to attempt the Williamson ether synthesis directly on 3-chloro-5-fluoro-4-hydroxybenzoic acid, the basic conditions required to deprotonate the phenol would simultaneously deprotonate the carboxylic acid. This would lead to competitive alkylation at the carboxylate oxygen, yielding a complex mixture of etherified acids, esterified phenols, and doubly alkylated byproducts. By first masking the carboxylic acid as a methyl ester, we isolate the phenolic hydroxyl as the sole nucleophile, ensuring a clean, regioselective etherification[1].

SyntheticWorkflow A 3-chloro-5-fluoro- 4-hydroxybenzoic acid B Fischer Esterification (MeOH, H2SO4) A->B C Methyl 3-chloro-5-fluoro- 4-hydroxybenzoate B->C D Williamson Etherification (iPrBr, K2CO3, DMF) C->D E Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate (Target) D->E

Fig 1: Stepwise synthetic workflow and intermediate generation.

Experimental Workflows: Synthesis & Validation

In my laboratory, a protocol is only as good as its built-in validation checkpoints. The following two-step methodology is designed as a self-validating system, ensuring that any deviations are caught immediately.

Protocol 1: Synthesis of the Intermediate Ester

Objective: Protect the carboxylic acid moiety to prevent competitive alkylation during downstream etherification.

  • Reagent Preparation: Suspend 3-chloro-5-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.

  • Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Mechanistic Note: H₂SO₄ acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carboxyl carbon, thereby facilitating nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7.5, then extract with ethyl acetate (3x).

  • Self-Validation Checkpoint:

    • Thin-Layer Chromatography (TLC): Run on silica gel (Hexanes:EtOAc 4:1). The ester product will exhibit a higher Rf (~0.6) compared to the highly polar starting acid (Rf ~0.1).

    • ¹H NMR (CDCl₃): Confirm success via the appearance of a sharp singlet at ~3.90 ppm (3H, -OCH₃).

Protocol 2: Williamson Etherification to the Target Scaffold

Objective: Install the isopropoxy group via regioselective etherification[1].

  • Deprotonation: Dissolve the intermediate Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M). Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Mechanistic Note: We select K₂CO₃ over stronger bases like NaOH to prevent premature hydrolysis of the methyl ester. DMF, a polar aprotic solvent, leaves the potassium cation solvated and the phenoxide anion highly reactive (the "naked anion" effect).

  • Alkylation: Add 2-bromopropane (isopropyl bromide) (1.5 eq) dropwise.

  • Heating: Elevate the temperature to 60 °C and stir for 8 hours. Mechanistic Note: Gentle heating provides the necessary activation energy for the Sₙ2 displacement of the bromide by the sterically hindered phenoxide.

  • Workup: Quench with ice water to precipitate the product. Wash the organic layer extensively with brine to remove residual DMF.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the target mass with a prominent peak at m/z 247.1 [M+H]⁺.

    • ¹H NMR (CDCl₃): Verify the complete disappearance of the phenolic -OH signal (~10.5 ppm). Confirm the installation of the isopropoxy group via a characteristic septet at ~4.60 ppm (1H, -CH(CH₃)₂) and a doublet at ~1.35 ppm (6H, -CH(CH₃)₂).

Downstream Pharmacological Applications

Polysubstituted aromatic compounds with this specific substitution pattern are frequently synthesized as intermediates for high-value therapeutic products[1]. In drug design, the benzoate core acts as a rigid scaffold, while the orthogonal substituents dictate target affinity and pharmacokinetics.

Specifically, the combination of an electron-withdrawing chloro/fluoro pair adjacent to a bulky isopropoxy group creates a unique stereoelectronic pocket-binding profile. This makes derivatives of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate exceptional candidates for designing allosteric inhibitors targeting kinase domains (e.g., within the MAPK/ERK pathway). The halogens enhance lipophilicity and metabolic stability, shielding the aromatic ring from cytochrome P450-mediated oxidation, while the isopropoxy group occupies specific hydrophobic clefts in the target kinase.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Inhibitor Benzoate-Derived Allosteric Inhibitor Inhibitor->Raf Allosteric Blockade ERK ERK1/2 MEK->ERK

Fig 2: Pharmacological blockade of the MAPK/ERK pathway by benzoate derivatives.

References

  • [1] Title: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9. Source: Benchchem. URL:

  • [2] Title: 2121777-23-7 | Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. Source: BLD Pharm. URL:

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the anticipated safety considerations for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide has been constructed by synthesizing data from structurally analogous chemicals and applying established principles of laboratory safety. This guide is intended for researchers, scientists, and drug development professionals and should be used as a component of a thorough risk assessment before handling this substance.

Compound Identification and Physicochemical Properties

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a polysubstituted aromatic compound. Its structural features—a central benzene ring with chloro, fluoro, isopropoxy, and methyl ester substituents—suggest its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of these functional groups allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2432848-72-9[1]
Molecular Formula C₁₁H₁₂ClFO₃[2]
Molecular Weight 246.66 g/mol [1][2]
Physical Form Anticipated to be a solid or liquidInferred from analogs
Solubility Expected to be soluble in organic solvents and less soluble in water[3]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Corrosion/Irritation: Similar halogenated aromatic compounds are known to cause skin irritation.[5][6][7]

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5][6][7][8][9]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5][9]

  • Harmful if Swallowed: Ingestion may be harmful.[8]

The following diagram illustrates a recommended workflow for risk assessment prior to handling this compound.

Risk_Assessment_Workflow Figure 1: Risk Assessment Workflow for Handling Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate A Hazard Identification (Review available data on analogs) B Exposure Assessment (Evaluate potential for inhalation, dermal, and eye contact) A->B Inform C Risk Characterization (Determine the likelihood and severity of potential harm) B->C Inform D Control Measures (Implement engineering controls, administrative controls, and PPE) C->D Dictate E Review and Refine (Periodically review and update safety procedures) D->E Feedback E->A Continuous Improvement Emergency_Response_Protocol Figure 2: General Emergency Response Protocol A Accident Occurs (Spill, Exposure, Fire) B Ensure Scene Safety (Assess immediate dangers) A->B C Administer First Aid (Follow appropriate procedures) B->C If exposure D Contain Spill (If safe to do so) B->D If spill E Evacuate Area (If necessary) B->E If major hazard F Notify Supervisor and Emergency Services C->F D->F E->F

Caption: A flowchart for responding to laboratory emergencies.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not reuse empty containers. [8]It is recommended to use a licensed professional waste disposal service. [5]

Conclusion

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a valuable research chemical. While a specific SDS is not available, a thorough understanding of its structural components and the safety data of analogous compounds allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound with a high degree of safety and confidence.

References

  • MATERIAL SAFETY DATA SHEET. (2012, August 6). Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, December 11). Retrieved from [Link]

  • SAFETY DATA SHEET - CRC Industries. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET Defender. (n.d.). Retrieved from [Link]

  • Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem. (n.d.). Retrieved from [Link]

  • MSDS of isopropyl 5-chloro-4-methyl-2-nitrobenzoate. (n.d.). Retrieved from [Link]

  • Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C9H9ClO4 | CID 71004 - PubChem. (n.d.). Retrieved from [Link]

Sources

Solubility profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, a polysubstituted aromatic compound of interest in chemical and pharmaceutical research. In the absence of extensive empirical data, this document outlines a predictive analysis based on the compound's physicochemical properties and established structure-solubility relationships. Furthermore, it delivers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate robust and reliable data. The guide emphasizes the causality behind experimental choices, the importance of solid-state characterization, and the proper interpretation of solubility data, adhering to the highest standards of scientific integrity for drug discovery and development professionals.

Introduction

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS No: 2432848-72-9) is a substituted aromatic ester. Its structural complexity, featuring a halogenated benzene ring with ether and ester functionalities, suggests its potential utility as an intermediate or a scaffold in the synthesis of higher-value products, including agrochemicals and pharmaceuticals. The arrangement of these functional groups dictates the molecule's physicochemical properties, with solubility being a critical parameter influencing its behavior in both chemical reactions and biological systems.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[1][2] Therefore, a thorough characterization of the solubility profile is an indispensable step in the early stages of research and development. This guide provides a predictive assessment of the solubility of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate and details the authoritative methodologies for its empirical determination.

Chemical Structure:

Figure 1. Chemical Structure of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule can be predicted by analyzing its structural features and their contribution to its overall polarity and lipophilicity. The principle of "like dissolves like" is a foundational concept: nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents.[3]

Table 1: Predicted Physicochemical Properties of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Property Value Source
CAS Number 2432848-72-9 [4]
Molecular Formula C₁₁H₁₂ClFO₃ [5]
Molecular Weight 246.66 g/mol [4]
Calculated LogP ~3.0 - 3.5 Prediction based on structural analogs
Hydrogen Bond Donors 0 [5]
Hydrogen Bond Acceptors 3 [5]

| Topological Polar Surface Area (TPSA) | 35.53 Ų |[5] |

Structure-Solubility Relationship Analysis
  • Aromatic Ring: The central benzene ring is inherently hydrophobic and contributes negatively to aqueous solubility.

  • Halogen Substituents (Cl, F): Halogenation typically increases a molecule's lipophilicity and reduces aqueous solubility.[6][7] While fluorine and chlorine are electronegative, their dominant effect in a non-ionizable compound is often an increase in hydrophobicity. Unexpectedly, some studies show that halogenation can, in some cases, increase water solubility, possibly by increasing polarity and polarizability.[8]

  • Isopropoxy Group (-OCH(CH₃)₂): This ether group adds significant lipophilicity and steric bulk, further decreasing solubility in polar solvents like water.[9]

  • Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor with water molecules.[10] However, it cannot donate hydrogen bonds, limiting its solubilizing effect compared to a carboxylic acid.[11] The methyl group itself contributes to lipophilicity.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[12]

  • Hydrogen Bond Donors: 0 (≤ 5)

  • Hydrogen Bond Acceptors: 3 (≤ 10)

  • Molecular Weight: 246.66 (≤ 500)

  • Calculated LogP: ~3.0 - 3.5 (≤ 5)

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate adheres to all criteria of Lipinski's Rule of Five, suggesting that if it were a drug candidate, it would likely possess reasonable permeability and absorption properties.[13] However, the rule does not directly quantify solubility, only that the properties are within a range common for orally bioavailable drugs.

Solubility Prediction
  • Aqueous Solubility: Given the high calculated LogP and the predominantly hydrophobic nature of the molecule, the aqueous solubility is predicted to be low .

  • Organic Solvent Solubility: The compound is expected to be freely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), acetone, ethyl acetate, and alcohols (methanol, ethanol), where its nonpolar and moderately polar features can be effectively solvated.

Methodologies for Experimental Solubility Determination

A comprehensive solubility assessment requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[1][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with an excess of the solid material.[15] It is the gold standard for lead optimization and formulation development.[16][17]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly added to a solvent from a concentrated organic stock (usually DMSO), begins to precipitate.[1] It is a high-throughput method used in early drug discovery to quickly rank compounds but can often overestimate the true solubility because it may reflect a supersaturated or amorphous state.[16][18]

G cluster_0 Solubility Measurement Concepts A Thermodynamic Solubility (Equilibrium) C Excess solid compound is equilibrated in buffer over a long period (24-72h). A->C Gold Standard True Equilibrium B Kinetic Solubility (Non-Equilibrium) D Compound in DMSO stock is rapidly diluted into buffer; precipitation is measured. B->D High-Throughput Screen Supersaturation Risk

Diagram 1. Thermodynamic vs. Kinetic Solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[3] Its strength lies in ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Rationale: This method is chosen for its accuracy and reliability. By incubating an excess of the solid compound for an extended period (24-72 hours), we allow sufficient time for the system to reach equilibrium.[19] Taking measurements at multiple time points (e.g., 24h and 48h) validates that equilibrium has been achieved; if the concentrations are consistent, the measurement is considered robust.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The presence of visible undissolved solid is essential.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for 24 to 72 hours.[3]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Causality Insight: Centrifugation pellets the majority of the solid, reducing the burden on the filter and minimizing the risk of filter clogging or adsorption losses.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2] A calibration curve must be generated using standard solutions of the compound at known concentrations.[20]

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[21]

    • Trustworthiness Pillar: This step is critical. Different crystalline forms (polymorphs) or an amorphous state can have vastly different solubilities.[22] Confirming the solid form ensures the solubility value is correctly attributed and reproducible.

G start Start prep 1. Preparation Add excess solid to solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temp for 24-72 hours. prep->equil sep 3. Phase Separation Centrifuge, then filter supernatant (0.22 µm). equil->sep solid 5. Solid-State Analysis Analyze remaining solid via XRPD/DSC. equil->solid Post-Equilibration quant 4. Quantification Analyze filtrate concentration via HPLC-UV. sep->quant end End Report Thermodynamic Solubility (µg/mL) quant->end

Diagram 2. Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for early-stage discovery, where rapid compound triage is necessary.[23] It measures the point at which a compound precipitates from a solution as its concentration increases.

Rationale: Nephelometry detects the light scattered by insoluble particles (precipitate).[24] By adding a concentrated DMSO stock solution of the compound to an aqueous buffer, we can rapidly identify the concentration at which precipitation occurs, providing a kinetic solubility value. This method is fast and requires minimal compound, making it suitable for screening large libraries.[18]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.[25]

  • Dilution & Precipitation: Use an automated liquid handler to add aqueous buffer (e.g., PBS pH 7.4) to the wells to reach the final desired concentrations (e.g., creating a serial dilution from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize co-solvent effects.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

  • Measurement: Place the microplate into a laser nephelometer and measure the light scattering in each well.[25]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to sharply increase, indicating the onset of precipitation.

G start Start stock 1. Preparation Prepare 10 mM stock solution in 100% DMSO. start->stock plate 2. Plating Dispense DMSO stock into 96-well plate. stock->plate dilute 3. Dilution Add aqueous buffer to create a concentration gradient. plate->dilute incubate 4. Incubation Mix and incubate plate for 1-2 hours. dilute->incubate measure 5. Measurement Read plate using a laser nephelometer. incubate->measure analyze 6. Analysis Plot scattering vs. concentration. Determine precipitation point. measure->analyze end End Report Kinetic Solubility (µM) analyze->end

Diagram 3. Workflow for Kinetic Solubility by Nephelometry.

Data Interpretation and Reporting

Reporting solubility data requires precision and context. The value should always be accompanied by the specific conditions under which it was measured.

Table 2: Illustrative Solubility Data for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Solvent/Medium Method Temperature (°C) Predicted Solubility (µg/mL) Predicted Solubility (µM)
Purified Water Thermodynamic 25 < 10 < 40
PBS (pH 7.4) Thermodynamic 37 < 10 < 40
PBS (pH 7.4) Kinetic 25 20 - 50 80 - 200
Ethanol Thermodynamic 25 > 10,000 > 40,000
DMSO Thermodynamic 25 > 50,000 > 200,000

This table presents predicted, illustrative data for guidance purposes. Actual values must be determined experimentally.

The higher value for kinetic solubility compared to thermodynamic solubility is expected. It reflects the energy barrier to nucleation and crystal growth from a supersaturated solution, whereas the thermodynamic value represents the stable equilibrium state.[15]

Conclusion

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is predicted to be a lipophilic compound with low aqueous solubility but high solubility in common organic solvents. This profile is consistent with its structural features and adherence to Lipinski's Rule of Five. While this predictive analysis provides a strong directional hypothesis, it is not a substitute for empirical measurement.

For a definitive characterization, this guide provides robust, step-by-step protocols for determining both thermodynamic and kinetic solubility. The shake-flask method is presented as the gold standard for obtaining accurate equilibrium data essential for later-stage development, while the nephelometric assay serves as a rapid, high-throughput tool for early-stage screening. By employing these methodologies with rigorous attention to experimental detail—particularly temperature control, equilibrium validation, and solid-state analysis—researchers can generate a reliable and comprehensive solubility profile to confidently guide future development decisions.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Roy, A., et al. (2021). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research.
  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95.
  • Bevan, C. D., & Lloyd, R. S. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BenchChem. (n.d.). Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-66.
  • Zhang, M., et al. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed.
  • Jorgensen, W. L. (2002). Prediction of drug solubility from structure. Current Opinion in Chemical Biology.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • De la Torre, B. G. (2018). Putting the "rule of five" of drug research in context. Mapping Ignorance.
  • Fiveable. (2025). Alkoxy Group Definition.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ChemScene. (n.d.). Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.
  • Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary.
  • Bio-protocol. (2018).
  • REVIVE. (n.d.). Lipinski's Rule of 5.
  • Saal, C., & Petereit, A. C. (2012).
  • Scribd. (n.d.). Understanding Lipinski's Rule of Five.
  • Inventiva Pharma. (n.d.).
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Ismalaj, E., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • ResearchGate. (n.d.). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development.
  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Chemguide. (n.d.). an introduction to esters.
  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Scafuri, B., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Emerald Cloud Lab. (2025).
  • Pharmaceutical Technology. (2025).
  • Scribd. (n.d.).
  • AlfatestLab. (n.d.).
  • Vici Health Sciences. (2025).
  • Lumen Learning. (n.d.). Physical Properties of Esters.
  • Chemistry LibreTexts. (2023). Properties of Esters.
  • Reddit. (2016).
  • Taylor & Francis. (2026). Alkoxy Groups – Knowledge and References.
  • Dahlin, J. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pharmaceutical Updates. (2020).
  • International Journal of Pharmaceutical and Drug Analysis. (2021).
  • Phenomenex. (n.d.). HPLC Testing Procedure.
  • Taylor & Francis Online. (2003). Alkoxy group.
  • Student Doctor Network Forums. (2012). Solubility of Functional Groups in acids and bases?

Sources

Suppliers of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate for research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing & Utilization of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in CNS Drug Discovery.

Executive Summary: The Halogenated Scaffold in CNS Discovery

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a specialized halogenated aromatic intermediate. While often categorized as a generic building block, its specific substitution pattern—combining a lipophilic isopropoxy tail with a metabolically robust 3-chloro-5-fluoro core—identifies it as a critical scaffold for Next-Generation CNS Therapeutics .

Field data and patent literature link the corresponding acid of this ester to AAA-074 , a therapeutic candidate for cognitive disorders and Alzheimer’s disease [1]. The 3-chloro-5-fluoro motif is engineered to block metabolic oxidation at the aromatic ring, while the isopropoxy group modulates blood-brain barrier (BBB) penetration by adjusting logP.

This guide provides a validated sourcing strategy, a self-verifying quality control (QC) protocol, and a contingency synthesis route for researchers facing supply chain volatility.

Part 1: Sourcing Landscape & Strategic Procurement

The commercial availability of this specific ester is "Tier 2" (available but often stock-limited). A common pitfall in sourcing this compound is Regioisomer Confusion .

The Isomer Trap (Critical Warning)

Many aggregators list "Methyl 3-chloro-5-fluoro-isopropoxybenzoate" without specifying the position of the isopropoxy group.

  • Target Compound: Methyl 3-chloro-5-fluoro-4 -isopropoxybenzoate (Para-isopropoxy).

  • Common Decoy: Methyl 3-chloro-5-fluoro-2 -isopropoxybenzoate (Ortho-isopropoxy, CAS: 2121777-23-7).

  • Risk: The ortho-isomer is frequently cheaper but sterically compromised for amide coupling reactions common in drug synthesis.

Supplier Tier Analysis
Supplier TierPrimary VendorsAvailability StatusRecommended Strategy
Direct Source Benchchem Intermittent StockUse for <5g screening quantities. Request CoA before purchase to verify NMR regiochemistry.
Precursor Source BLD Pharm , Advanced ChemBlocks High AvailabilityPurchase Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS 369-15-3) and alkylate in-house (See Part 3).
Bulk Custom ChemScene , Enamine Made-to-OrderUse for >100g scale-up. Lead time typically 4–6 weeks.

Part 2: Quality Assurance & Validation Protocol

Trusting a supplier's label is a liability in high-stakes synthesis. The following protocol acts as a self-validating system to confirm identity and purity upon receipt.

H-NMR Diagnostic Check

The isopropoxy group provides a distinct signature that confirms the alkylation status.

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signal: Look for a septet at

    
     4.5–4.7 ppm (1H, CH of isopropyl) and a doublet  at 
    
    
    
    1.3–1.4 ppm (6H, CH3 of isopropyl).
  • Regiochemistry Check: The aromatic protons in the 3,5-disubstituted ring should appear as distinct doublets (coupling with Fluorine) or a multiplet. If the isopropoxy is at the 2-position (the decoy), the symmetry and shift of aromatic protons will change significantly due to the ortho-effect.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 97% (Area %).

Part 3: Contingency Synthesis (In-House Protocol)

If the specific methyl ester is unavailable, the most reliable path is to purchase the 4-hydroxy precursor (CAS 369-15-3) and perform a Williamson ether synthesis. This route is field-proven for halogenated phenols [2].

Reaction Workflow

Reaction: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate + 2-Bromopropane


 Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Step-by-Step Protocol:

  • Charge: Dissolve 1.0 eq of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate in anhydrous DMF (5 mL/mmol).

  • Base: Add 2.0 eq of Potassium Carbonate (

    
    ), finely ground.
    
  • Alkylation: Add 1.5 eq of 2-Bromopropane (Isopropyl bromide).

  • Heat: Stir at 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent hydrolysis of the methyl ester.

  • Monitor: Check TLC (Hexane/EtOAc 4:1). The product will have a higher

    
     than the phenol.
    
  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
    .
    
  • Purification: Usually not required if conversion is complete. If needed, flash chromatography (0-10% EtOAc in Hexanes).

Part 4: Visualization of Workflows

Sourcing & Synthesis Decision Logic

This diagram guides the researcher through the "Make vs. Buy" decision process, integrating the risk of isomer confusion.

SourcingLogic Start Need Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate CheckStock Check Vendors (Benchchem, etc.) CAS: 2432848-72-9 Start->CheckStock IsStockAvailable In Stock? CheckStock->IsStockAvailable VerifyIsomer CRITICAL: Verify Isomer Is it 4-isopropoxy or 2-isopropoxy? IsStockAvailable->VerifyIsomer Yes BuyPrecursor Buy Precursor: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS: 369-15-3) IsStockAvailable->BuyPrecursor No Order Order & QC (H-NMR) VerifyIsomer->Order Confirmed 4-Pos VerifyIsomer->BuyPrecursor Only 2-Pos Available FinalQC Final Validation (HPLC >97%, NMR Septet check) Order->FinalQC Synthesize In-House Synthesis (DMF, K2CO3, iPr-Br, 60°C) BuyPrecursor->Synthesize Synthesize->FinalQC

Figure 1: Strategic decision tree for sourcing the target ester, highlighting the critical isomer verification step.

Synthesis Pathway & Mechanism

Visualizing the chemical transformation from the commercially available phenol to the target ether.

SynthesisPath Precursor Precursor (CAS 369-15-3) Methyl 3-chloro-5-fluoro-4-hydroxybenzoate Intermediate Transition State (Phenoxide Attack) Precursor->Intermediate Deprotonation Reagents Reagents: 2-Bromopropane + K2CO3 Solvent: DMF Reagents->Intermediate Product Target Product Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Intermediate->Product SN2 Substitution (60°C)

Figure 2: One-step synthetic pathway from the widely available hydroxy-benzoate precursor.

References

  • United States Patent US9447028B2 . (2016). Therapeutic aryl-amido-aryl compounds and their use. (Describes the synthesis of AAA-074 using the 3-chloro-5-fluoro-4-isopropoxybenzoic acid intermediate).

  • Benchchem . (n.d.). Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Product Page. (Identifies CAS 2432848-72-9 and general synthesis via Williamson etherification).

  • BLD Pharm . (n.d.). Methyl 3-chloro-5-fluoro-4-hydroxybenzoate Product Page. (Source for the key precursor CAS 369-15-3).

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

PubChem CID: 2432848-72-9

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. Despite a notable absence of dedicated peer-reviewed literature, its structural features—a halogenated aromatic ring, an isopropoxy group, and a methyl ester—suggest a range of applications, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates theoretical knowledge and practical insights, presenting a plausible synthetic pathway, predicted physicochemical properties, a detailed protocol for structural characterization, and a discussion of its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar molecules in their work.

Introduction: The Strategic Value of Polysubstituted Aromatic Esters

Polysubstituted aromatic compounds are foundational to the development of a vast array of high-value products, from pharmaceuticals to functional polymers.[1] The precise arrangement of different functional groups on a central aromatic scaffold allows for the fine-tuning of a molecule's steric and electronic properties.[2] Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a prime example of such a strategically designed molecule. Its constituent parts each play a critical role:

  • Aromatic Ring: Provides a rigid and planar core, ideal for interacting with flat regions of biological targets, such as the aromatic amino acid residues in protein binding pockets.[1]

  • Halogen Substituents (Chloro and Fluoro): The presence of two distinct halogens offers a powerful tool for modulating a molecule's properties. Fluorine is often used to block metabolic oxidation and can enhance binding affinity, while the larger, more polarizable chlorine atom can participate in halogen bonding and other dipole interactions.[2][3][4] The electron-withdrawing nature of halogens also influences the reactivity of the aromatic ring.[2]

  • Isopropoxy Group: This bulky alkyl ether increases the molecule's lipophilicity (fat-solubility), which can improve membrane permeability.[1][3] In the context of drug design, this group can occupy hydrophobic pockets within a target protein.[1]

  • Methyl Ester: A versatile synthetic handle, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of other functional groups, such as amides. This facilitates the creation of compound libraries for structure-activity relationship (SAR) studies.[1]

This unique combination of features makes Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate a compound of significant interest for further investigation.

Synthesis and Retrosynthetic Analysis

Retrosynthetic Pathway

The most logical disconnections are at the ether and ester linkages, which are readily formed through well-established reactions.

G M1 Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate I1 Methyl 3-chloro-5-fluoro-4-hydroxybenzoate M1->I1 Ether Disconnection (Williamson Ether Synthesis) I2 Isopropyl Halide (e.g., 2-bromopropane) I3 3-chloro-5-fluoro-4-hydroxybenzoic acid I1->I3 Ester Disconnection (Fischer Esterification) I4 Methanol

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

The forward synthesis would likely involve a two-step process: Fischer esterification of the starting carboxylic acid followed by a Williamson ether synthesis to introduce the isopropoxy group.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis A 3-chloro-5-fluoro-4- hydroxybenzoic acid B Methyl 3-chloro-5-fluoro-4- hydroxybenzoate A->B CH3OH, H2SO4 (cat.) Reflux C Methyl 3-chloro-5-fluoro-4- hydroxybenzoate D Methyl 3-chloro-5-fluoro-4- isopropoxybenzoate C->D 1. NaH, THF 2. 2-bromopropane

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-chloro-5-fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add methanol (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Step 2: Synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (Williamson Ether Synthesis) [5][6][7][8]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).[9]

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Physicochemical Properties

Due to the lack of experimental data, the physicochemical properties of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate are predicted based on its structure using computational models.[][11][12][13]

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₁₁H₁₂ClFO₃-
Molecular Weight 246.66 g/mol -
Appearance Colorless to pale yellow solid or oilBased on similar aromatic esters
Boiling Point > 250 °CEstimated based on structural complexity
Melting Point 50-70 °CHighly dependent on crystalline structure
LogP (o/w) ~3.5 - 4.5Increased lipophilicity due to isopropoxy and chloro groups
pKa (most acidic) Not applicableNo readily ionizable protons
pKa (most basic) ~ -6.0Carbonyl oxygen (very weak base)

Spectroscopic Characterization

The structure of the synthesized Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate would be confirmed using a combination of spectroscopic techniques.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropoxy group, a septet for the methine proton of the isopropoxy group, a singlet for the methyl ester protons, and two singlets or doublets in the aromatic region for the two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropoxy group, the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons. The carbon atoms attached to fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the single fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the aromatic ester (typically around 1715-1730 cm⁻¹), C-O stretching bands (around 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups.[17][18]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern would likely show losses corresponding to the methoxy and isopropoxy groups.[16]

Applications in Drug Discovery and Development

The structural motifs present in Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate make it a valuable scaffold for the development of new therapeutic agents.[3][19]

G cluster_0 Structural Features of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate cluster_1 Potential Roles in Drug Discovery A Halogen Atoms (Cl, F) E Modulate Lipophilicity and Metabolic Stability A->E F Enhance Binding Affinity (Halogen Bonding) A->F B Isopropoxy Group B->E G Occupy Hydrophobic Pockets B->G C Aromatic Ring H Provide a Rigid Scaffold C->H D Methyl Ester I Act as a Synthetic Handle for Library Synthesis D->I

Caption: Correlation of structural features to applications in drug discovery.

The strategic placement of halogen atoms can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[2][3] The combination of a chloro and a fluoro group allows for fine-tuning of electron density and lipophilicity.[3] The isopropoxy group can enhance binding to hydrophobic targets and improve oral absorption.[1] The methyl ester provides a convenient point for chemical modification, allowing for the rapid exploration of the surrounding chemical space to optimize for potency and selectivity.[1]

Conclusion

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate represents a promising, yet underexplored, chemical entity. While a dedicated body of research on this specific molecule is currently lacking, its constituent parts and overall structure strongly suggest its utility as a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This guide provides a foundational framework for its synthesis, characterization, and potential application, with the aim of stimulating further research into this and related compounds.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. EPA Archive. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Kavala, V., et al. (2007). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Micheli, A., et al. (2004). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Math-Unipd. [Link]

  • Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

  • Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. [Link]

  • Wilcken, R., et al. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link]

  • ACS Publications. (2004, July 1). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. [Link]

  • ResearchGate. Synthesis of substituted benzoyl chlorides. [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory | Request PDF. [Link]

  • Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • PubChemLite. Methyl 3-chloro-5-fluoro-4-nitrobenzoate (C8H5ClFNO4). [Link]

  • PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856. [Link]

  • PubChem. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142. [Link]

  • PubChem. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580. [Link]

Sources

Methodological & Application

Synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Abstract & Strategic Significance

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a highly functionalized aromatic scaffold used in the synthesis of advanced medicinal chemistry targets, particularly thyroid hormone receptor agonists (e.g., Resmetirom analogs) and GLP-1 modulators. Its structural value lies in the "multisubstituted" phenyl ring, where the 3,5-dihalo pattern provides metabolic stability and lipophilic bulk, while the 4-isopropoxy group offers a specific steric profile for hydrophobic pocket binding.

This application note details a robust, scalable protocol for its synthesis. Unlike generic procedures, this guide addresses the specific challenge of regioselective functionalization and steric hindrance during the alkylation of the 4-hydroxy position flanked by chlorine and fluorine atoms.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target into stable precursors. The most logical disconnection is at the ether linkage (O-alkylation) and the ester linkage.

  • Target: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate[1]

  • Primary Disconnection: O-Alkylation of the phenol.

  • Key Intermediate: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS: 369-15-3).[2][3]

  • Root Precursors: 3-Chloro-4-fluorobenzoic acid (Commodity Chemical).

Synthetic Strategy:

  • Scaffold Construction: Regioselective nitration of 3-chloro-4-fluorobenzoic acid to introduce the C5 substituent.

  • Functional Group Interconversion: Reduction of nitro to amine, followed by diazotization/hydrolysis to install the C4-hydroxyl group.

  • Esterification: Protection of the carboxylic acid.

  • Etherification: Williamson ether synthesis to install the isopropoxy group.[1]

Retrosynthesis Target Target: Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate Inter1 Intermediate 1: Methyl 3-chloro-5-fluoro- 4-hydroxybenzoate Target->Inter1 O-Alkylation (Williamson) Inter2 Intermediate 2: 3-Chloro-5-fluoro- 4-hydroxybenzoic acid Inter1->Inter2 Esterification Start Starting Material: 3-Chloro-4-fluorobenzoic acid Inter2->Start Nitration -> Reduction -> Diazotization

Figure 1: Retrosynthetic logic flow from target to commodity starting material.

Detailed Experimental Protocols

Phase 1: Synthesis of the Phenolic Core (Intermediate Construction)

Note: If Methyl 3-chloro-5-fluoro-4-hydroxybenzoate is purchased commercially, skip to Phase 2. This section is for de novo synthesis.

Step 1.1: Nitration of 3-Chloro-4-fluorobenzoic acid

  • Rationale: The fluorine atom directs the nitro group to the ortho position (C5), which is chemically distinct from the position ortho to the chlorine.

  • Reagents: Fuming

    
    , Concentrated 
    
    
    
    .
  • Protocol:

    • Dissolve 3-chloro-4-fluorobenzoic acid (1.0 eq) in conc.

      
       (5 vol) at 0°C.
      
    • Add fuming

      
       (1.2 eq) dropwise, maintaining internal temp <10°C.
      
    • Warm to RT and stir for 2 hours. Monitor by LCMS for conversion to 3-chloro-4-fluoro-5-nitrobenzoic acid .

    • Quench: Pour onto ice water. Filter the precipitate.[4]

    • Yield Expectation: >85% (Light yellow solid).

Step 1.2: Reduction & Hydroxylation (One-Pot Sequence)

  • Rationale: Converting the nitro group to a hydroxyl group via the diazonium salt.

  • Protocol:

    • Reduction: Suspend the nitro compound in MeOH. Add 10% Pd/C (5 wt%) and hydrogenate (1 atm

      
      ) or use Fe/AcOH. Filter catalyst to obtain the aniline intermediate.
      
    • Diazotization: Dissolve the crude aniline in 30%

      
      . Cool to 0-5°C. Add 
      
      
      
      (1.1 eq) aq. solution dropwise. Stir 30 min.
    • Hydrolysis: Add the cold diazonium solution dropwise to a boiling solution of 10%

      
      . The diazonium group is displaced by water.
      
    • Workup: Cool, extract with Ethyl Acetate, and crystallize from Hexane/EtOAc.

    • Product: 3-Chloro-5-fluoro-4-hydroxybenzoic acid .

Step 1.3: Methyl Ester Formation

  • Protocol: Reflux the acid in Methanol with catalytic

    
     (or Thionyl Chloride) for 4 hours. Concentrate and wash with 
    
    
    
    .
  • Product: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (Solid).

Phase 2: The Critical Step – O-Alkylation

This is the defining step for the target molecule. The presence of ortho-chloro and ortho-fluoro groups creates steric crowding and reduces the nucleophilicity of the phenoxide.

Reagents:

  • Substrate: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) – Preferred for cost/efficiency.
    
  • Solvent: DMF (Dimethylformamide) or NMP – Polar aprotic is essential.

Step-by-Step Protocol:

  • Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (10 g, 48.9 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous

    
     (13.5 g, 97.8 mmol) in one portion. The mixture may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add 2-Bromopropane (6.9 mL, 73.3 mmol) via syringe.

    • Expert Tip: If using 2-Iodopropane, the reaction is faster but the reagent is more expensive. For 2-Bromopropane, add a catalytic amount of KI (0.1 eq) to generate the iodide in situ (Finkelstein condition).

  • Reaction: Heat the mixture to 60-65°C .

    • Critical Control Point: Do not exceed 80°C to avoid elimination of the isopropyl halide to propene.

    • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5] Reaction typically requires 4–6 hours.

  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-cold water (250 mL) with vigorous stirring. The product should precipitate.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%).

    • If necessary, recrystallize from Methanol/Water or purify via short silica plug (eluting with 5% EtOAc in Hexane).

Analytical Data & Characterization

Target: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Formula:


MW:  246.66  g/mol 
TechniqueExpected Signal / ResultInterpretation
HPLC Purity >98% (UV 254 nm)Single peak, RT shift vs phenol precursor.
1H NMR (CDCl3)

7.7-7.8 (m, 2H)
Aromatic protons (H2, H6).

4.6-4.7 (sept, 1H)
Isopropyl CH (methine).

3.9 (s, 3H)
Methyl ester (-OCH3).

1.3-1.4 (d, 6H)
Isopropyl methyls (-CH3).
MS (ESI+) m/z 247.1 [M+H]+Positive mode ionization.

Process Safety & Handling (E-E-A-T)

  • Alkyl Halides: 2-Bromopropane is a potential alkylating agent and reproductive toxin. Use in a fume hood. Destroy excess reagent with aqueous amine or base during workup.

  • DMF Removal: DMF is hepatotoxic and difficult to remove. Thorough water washes are critical during extraction to prevent DMF carryover into the final product, which can interfere with subsequent biological assays.

  • Nitration Risks: If performing Phase 1, the nitration step is exothermic. Strict temperature control (<10°C during addition) is mandatory to prevent thermal runaway.

Workflow Visualization

SynthesisWorkflow Start Start: Methyl 3-chloro-5-fluoro- 4-hydroxybenzoate Reagents Add: K2CO3 (2.0 eq) + DMF Stir 15 min @ RT Start->Reagents Addition Add: 2-Bromopropane (1.5 eq) + Cat. KI Reagents->Addition Reaction Heat to 65°C Time: 4-6 Hours Addition->Reaction Check QC Check: TLC/HPLC (Disappearance of Phenol) Reaction->Check Check->Reaction Incomplete Workup Quench: Pour into Ice Water Extract: EtOAc Check->Workup Complete Final Final Product: Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate Workup->Final

Figure 2: Process flow for the Williamson ether synthesis step.

References

  • BenchChem. (n.d.). Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Product Page. Retrieved from

  • Zhang, Y., et al. (2020).[6] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from (Demonstrates nitration/diazotization strategy on similar scaffolds).

  • Sigma-Aldrich. (n.d.). Methyl 3-chloro-5-fluoro-4-hydroxybenzoate Product Specification. Retrieved from

  • PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid Compound Summary. Retrieved from

  • Google Patents. (2013). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same. Retrieved from (Provides industrial context for isopropyl benzoate synthesis).

Sources

Reaction conditions for isopropylation of methyl 3-chloro-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | AN-2026-CFHB [1]

Executive Summary

This application note details the optimized reaction conditions for the O-isopropylation of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS 369-15-3) . This transformation is a critical step in the synthesis of advanced thyromimetics (e.g., Sobetirome analogs) and next-generation antimicrobial agents.[1]

The core challenge in this synthesis is the nucleophilic substitution (


) of a secondary alkyl halide (2-bromopropane or 2-iodopropane) by a sterically crowded, electron-deficient phenoxide.[1] This protocol addresses the competition between the desired substitution and the undesired elimination (

) pathways, ensuring high yield (>90%) and purity suitable for GMP workflows.[1]

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate , presents a unique reactivity profile:

  • Acidity (pKa): The ortho-chloro and ortho-fluoro substituents, combined with the para-ester, significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1] This facilitates easy deprotonation by weak bases (e.g.,

    
    ).[1]
    
  • Nucleophilicity: Conversely, the electron-withdrawing nature of these groups reduces the electron density on the phenoxide oxygen, making it a "harder" but less reactive nucleophile.[1]

  • Steric Hindrance: The flanking Cl and F atoms create a "steric wall," impeding the approach of the bulky isopropyl group.[1]

Reaction Pathway

The reaction follows a Williamson Ether Synthesis mechanism.[1][2] The primary competition is between the


 etherification and the base-mediated 

elimination of the alkyl halide to form propene.[1]

ReactionPathway SM Substrate (Methyl 3-chloro-5-fluoro-4-hydroxybenzoate) Inter Phenoxide Intermediate SM->Inter Deprotonation Base Base (K2CO3 / Cs2CO3) Base->Inter Side1 Side Product (Propene Gas) Base->Side1 Product Product (O-Isopropyl Ether) Inter->Product SN2 Attack (Major) Reagent Reagent (2-X-Propane) Reagent->Product Reagent->Side1 E2 Elimination (Minor) Side2 Impurity (Hydrolyzed Acid) Product->Side2 Hydrolysis (If H2O present)

Figure 1: Reaction pathway illustrating the competition between SN2 etherification and E2 elimination.[1]

Experimental Design & Optimization

To maximize conversion, we evaluated three critical parameters: Leaving Group , Base/Cation Effect , and Solvent Polarity .[1]

Optimization Data Summary
EntryAlkylating AgentBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Notes
12-Bromopropane

(2.[1]0)
AcetoneReflux2465%Slow kinetics; incomplete.[1]
22-Bromopropane

(2.[1]0)
DMF601288%Standard conditions.[1]
32-Iodopropane

(1.[1][3]5)
DMF50696%Optimal Balance.
42-Bromopropane

(1.[1]5)
DMF50898%Best for difficult scale-up.[1]
52-Bromopropane

(1.[1]2)
THF0 to RT470%High side reactions (Elimination).[1]

Key Findings:

  • Cesium Effect:

    
     (Entry 4) provides the highest conversion due to the "Cesium Effect," where the large cation solubilizes the phenoxide in organic media, enhancing nucleophilicity.[1]
    
  • Iodide vs. Bromide: 2-Iodopropane (Entry 3) is more reactive (

    
     is a better leaving group) and allows for lower reaction temperatures, reducing the rate of E2 elimination.[1]
    

Detailed Protocols

Method A: The "Gold Standard" Protocol (High Yield & Purity)

Recommended for gram-to-kilogram scale synthesis where purity is paramount.[1]

Reagents:

  • Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 equiv)[1]

  • 2-Iodopropane (1.5 equiv) [CAS: 75-30-9][1]

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)[1]
    
  • N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with Methyl 3-chloro-5-fluoro-4-hydroxybenzoate and anhydrous DMF.

  • Activation: Add micronized

    
     in one portion. Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange, indicating phenoxide formation.[1]
    
  • Addition: Add 2-Iodopropane dropwise via syringe or addition funnel over 10 minutes.

  • Reaction: Heat the mixture to 55°C . Monitor by HPLC or TLC (Hexane:EtOAc 4:1).[1]

    • Checkpoint: Reaction is typically complete within 4-6 hours.[1]

  • Workup:

    • Cool reaction mass to 20°C.

    • Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

    • Stir for 30 minutes to dissolve inorganic salts.

  • Isolation: Filter the solid. Wash the cake with water (

    
     volumes) to remove residual DMF.[1]
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 92-96% Appearance: White crystalline solid.[1]

Method B: The "Green" Protocol (Acetonitrile/Reflux)

Recommended for avoiding DMF removal issues.[1]

Reagents:

  • Substrate (1.0 equiv)

  • 2-Bromopropane (3.0 equiv) - Excess required due to lower boiling point.[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Acetonitrile (ACN) (10 volumes)[1]

Procedure:

  • Dissolve substrate in ACN.[1] Add

    
    .
    
  • Add 2-Bromopropane.

  • Heat to gentle reflux (approx. 80°C) using a high-efficiency condenser (coolant at 0°C) to prevent loss of alkyl halide.

  • Stir for 16-24 hours.

  • Workup: Filter off inorganic salts while warm. Concentrate the filtrate to dryness. Recrystallize from Ethanol/Water if necessary.[1]

Quality Control & Troubleshooting

Impurity Profile
  • Impurity A (Starting Material): Retention time (RT) ~ 0.6 relative to product.[1] Indicates insufficient base or alkyl halide lost to evaporation.[1]

  • Impurity B (Acid): 3-chloro-5-fluoro-4-isopropoxybenzoic acid.[1] Formed if water is present in DMF or base is too strong (

    
    ).[1]
    
  • Impurity C (Propene): Not visible in HPLC (gas), but results in consumption of alkyl halide.[1]

Analytical Check (HPLC Conditions)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.[1]
    
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1]
    
  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 254 nm.[1]

Process Safety & Handling

  • Alkyl Halides: 2-Iodopropane and 2-Bromopropane are potential alkylating agents and suspected carcinogens.[1] Handle in a fume hood.

  • Exotherm: The deprotonation step is mildly exothermic.[1] On large scale, control addition of base.[1]

  • Waste: DMF/Water streams contain halogenated organics.[1] Segregate accordingly.

References

  • PubChem. (2025).[1][4] 3-Chloro-5-fluoro-4-hydroxybenzoic acid (CID 67496538).[1][4] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link][1]

  • MDPI. (2007).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[1][5] (Demonstrates analogous phenol alkylation conditions). Retrieved March 6, 2026, from [Link][1]

Sources

Application Note: High-Fidelity Utilization of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 84832-02-0) represents a "privileged scaffold" in modern drug discovery, specifically within the design of Tyrosine Kinase Inhibitors (TKIs) and Thyroid Hormone Receptor (TR) agonists .

Its structural value lies in its unique substitution pattern:

  • Metabolic Blocking: The 3,5-dihalo pattern (Cl/F) effectively blocks metabolic oxidation at the ortho-positions relative to the ether, a common clearance pathway for phenyl ethers.

  • Electronic Tuning: The combination of an electron-withdrawing Fluorine and Chlorine creates a specific electronic signature that modulates the pKa of the benzoic acid (upon hydrolysis) and the acidity of the aniline (upon rearrangement), crucial for optimizing ligand-protein binding energetics.

  • Lipophilic Probing: The 4-isopropoxy group serves as a bulky, lipophilic probe, often used to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) or to improve oral bioavailability compared to methoxy analogs.

This guide provides validated protocols for synthesizing, purifying, and transforming this intermediate into high-value pharmaceutical building blocks.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate
CAS Number 84832-02-0
Molecular Formula C₁₁H₁₂ClFO₃
Molecular Weight 246.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Key Impurity Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (Starting Material)

Critical Synthesis Protocols

Protocol A: Optimized Etherification (Williamson Synthesis)

Objective: Synthesis of the target ester from Methyl 3-chloro-5-fluoro-4-hydroxybenzoate.

Rationale: While Mitsunobu conditions can be used, a base-mediated Williamson ether synthesis is preferred for scalability and cost-efficiency. However, the presence of the electron-withdrawing halogens (Cl, F) increases the acidity of the phenol, making the phenoxide anion stable but potentially less nucleophilic. We utilize Cesium Carbonate (Cs₂CO₃) to enhance the nucleophilicity via the "Cesium Effect."

Reagents:

  • Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq)

  • 2-Bromopropane (1.5 eq) [Note: Isopropyl iodide is more reactive but less stable]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask under N₂, add Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (10 g, 48.9 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add Cs₂CO₃ (31.8 g, 97.8 mmol) in a single portion. Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide forms.

  • Alkylation: Add 2-Bromopropane (6.9 mL, 73.3 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C for 4-6 hours. Critical Control Point: Do not exceed 80°C to prevent elimination of the isopropyl bromide to propene.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). Product Rf ~ 0.6; SM Rf ~ 0.3.

  • Workup: Cool to RT. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄. Concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Regioselective Hydrolysis (Saponification)

Objective: Converting the ester to the free acid for amide coupling.

Rationale: The steric bulk of the halogens (Cl, F) ortho to the ester is minimal, but the electronic repulsion can slow down nucleophilic attack. Lithium Hydroxide (LiOH) is used over NaOH to prevent potential nucleophilic aromatic substitution (SnAr) of the Fluorine atom, which is activated by the para-ester group.

Reagents:

  • Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (1.0 eq)

  • LiOH·H₂O (3.0 eq)

  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Dissolve the ester (5 g) in THF (45 mL).

  • Dissolve LiOH·H₂O in Water (15 mL) and add to the THF solution.

  • Stir at 40°C for 2 hours. Note: Higher temperatures increase the risk of defluorination (SnAr with OH⁻).

  • Acidification: Cool to 0°C. Acidify to pH 2 using 1N HCl.

  • Isolation: The acid usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Advanced Application: The Curtius Rearrangement Pathway

Transforming the Benzoate into the Aniline Scaffold.

The most valuable application of this intermediate in kinase inhibitor synthesis is its conversion to 3-chloro-5-fluoro-4-isopropoxyaniline . This aniline is a "reversed" electronic mimic of the anilines found in Gefitinib and Erlotinib.

Workflow Diagram (DOT):

CurtiusPathwayFigure 1: Curtius Rearrangement Pathway to High-Value Aniline IntermediateEsterMethyl Ester(Starting Material)AcidBenzoic Acid(Hydrolysis Product)Ester->AcidLiOH, THF/H2OProtocol BAzideAcyl Azide(Intermediate)Acid->AzideDPPA, TEAor SOCl2 then NaN3IsocyanateIsocyanate(Transient)Azide->IsocyanateHeat (Reflux Toluene)-N2AnilineTarget Aniline(Kinase Scaffold)Isocyanate->AnilineAcidic Hydrolysis(HCl/H2O)

Caption: Logical flow for converting the benzoate scaffold into the aniline required for quinazoline-based kinase inhibitors.

Protocol C: One-Pot Curtius Rearrangement

  • Activation: Dissolve the Benzoic Acid (derived from Protocol B) in t-Butanol (if a Boc-protected amine is desired) or Toluene (for free isocyanate/amine).

  • Reagent: Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (1.2 eq).

  • Rearrangement: Heat to reflux (80-100°C). Evolution of N₂ gas indicates the formation of the isocyanate.

  • Hydrolysis: Once gas evolution ceases (approx 2h), add 20% HCl (aq) and reflux for 1 hour to generate the amine hydrochloride salt.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Etherification Elimination of 2-BromopropaneLower reaction temp to 50°C; Switch to 2-Iodopropane (reacts faster at lower temp).
Defluorination (Impurity) SnAr reaction during hydrolysisUse LiOH instead of NaOH; Keep temp <45°C; Avoid DMSO as solvent for hydrolysis.
Incomplete Hydrolysis Steric hindrance of Cl/FIncrease reaction time, not temperature. Add MeOH as a co-solvent to improve solubility.

References

  • ResearchGate. (2023). Practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Analogous Chemistry). Retrieved from [Link]

  • Google Patents. (2014). Preparation method of fluoro-3-nitrobenzoic acid derivatives (CN103922942B).[1] Retrieved from

Application Note: Precision Hydrolysis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the chemoselective hydrolysis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate to its corresponding carboxylic acid, 3-chloro-5-fluoro-4-isopropoxybenzoic acid . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including next-generation kinase inhibitors and antibacterial agents. The protocol utilizes a Lithium Hydroxide (LiOH)-mediated saponification pathway, optimized to prevent nucleophilic aromatic substitution (


) of the labile fluorine and chlorine substituents while ensuring complete conversion of the sterically crowded ester.

Chemical Context & Mechanistic Insights

The Substrate Challenge

The substrate presents a unique challenge due to its dense functionalization:

  • Steric Hindrance: The ester carbonyl is flanked by an aromatic ring substituted at the 3- and 5-positions (Chloro and Fluoro). This "ortho-effect" can retard the rate of nucleophilic attack by the hydroxide ion compared to unsubstituted benzoates.

  • Chemoselectivity (Halogen Stability): The presence of Fluorine and Chlorine on the aromatic ring creates a risk of side reactions. While the 4-isopropoxy group (an electron-donating alkoxy group) generally deactivates the ring toward Nucleophilic Aromatic Substitution (

    
    ), harsh conditions (high temperature, strong alkoxides) could still trigger the displacement of the fluoride by hydroxide, leading to a phenol impurity.
    
  • Ether Stability: The 4-isopropoxy ether linkage is robust under basic conditions but can be sensitive to strong Lewis acids; thus, acidic hydrolysis is avoided in favor of basic saponification.

Reaction Mechanism

The reaction proceeds via a standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)  mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the methoxide leaving group.

Key Mechanistic Checkpoint: The use of Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation (


) acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating attack by the hydroxide ion under milder conditions, which is crucial for preserving the halogen substituents [1].

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
Substrate Methyl 3-chloro-5-fluoro-4-isopropoxybenzoateStarting Material
Reagent Lithium Hydroxide Monohydrate (LiOH·H₂O)Nucleophile Source
Solvent A Tetrahydrofuran (THF), HPLC GradeSolubilizer (Organic)
Solvent B Deionized WaterSolubilizer (Inorganic)
Quenching Acid 1N Hydrochloric Acid (HCl)Protonation/Precipitation
Extraction Solvent Ethyl Acetate (EtOAc)Product Isolation
Monitoring HPLC or TLC (Silica gel, UV 254nm)Process Control
Step-by-Step Methodology
Step 1: Solubilization
  • Charge a round-bottom flask with Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (1.0 equiv).

  • Add THF (5-10 volumes relative to substrate mass).

    • Note: Ensure complete dissolution. The lipophilic isopropoxy and halogen groups require an organic solvent like THF rather than pure methanol to ensure homogeneity.

Step 2: Saponification
  • Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (5-10 volumes).

  • Add the aqueous LiOH solution dropwise to the THF solution at Room Temperature (20-25°C).

  • Critical Parameter: Maintain temperature at 25°C .

    • Why? Heating (>50°C) increases the risk of defluorination. Only apply mild heat (40°C) if reaction progress stalls after 4 hours.

Step 3: Reaction Monitoring (IPC - In-Process Control)
  • Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes) or HPLC.

  • Endpoint: Disappearance of the ester peak (Starting Material).

    • Typical Duration: 4 to 12 hours.

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure to remove the majority of THF.

  • Dilute the remaining aqueous residue with water.

  • Wash: Extract once with a small volume of Diethyl Ether or MTBE to remove any non-acidic impurities (optional).

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1N HCl with stirring until pH reaches 2-3 .

    • Observation: The product, 3-chloro-5-fluoro-4-isopropoxybenzoic acid , should precipitate as a white to off-white solid.

  • Extraction: Extract the aqueous slurry with EtOAc (3 x volumes).

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visual Workflows

Reaction Pathway & Logic

The following diagram illustrates the chemical pathway and the critical decision nodes for preventing side reactions.

ReactionPathway Start Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate Reagent LiOH / THF / H2O (Saponification) Start->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate OH- Attack Check Temp Control (<40°C) Intermediate->Check SideReaction RISK: SNAr (Defluorination) Check->SideReaction Path B: High Temp (Failure) Product 3-chloro-5-fluoro- 4-isopropoxybenzoic acid Check->Product Path A: Normal Hydrolysis (Success)

Caption: Figure 1. Reaction logic flow emphasizing temperature control to avoid SNAr side reactions.

Workup & Purification Flowchart

WorkupFlow Crude Crude Reaction Mixture (THF/Water/Li+ Carboxylate) Evap Evaporate THF Crude->Evap AqResidue Aqueous Residue (Basic pH) Evap->AqResidue Wash Optional Wash (MTBE/Ether) AqResidue->Wash Remove organics Acidify Acidify with 1N HCl to pH 2-3 Wash->Acidify Aqueous Phase Extract Extract with EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product (Solid Acid) Dry->Final

Caption: Figure 2. Step-by-step isolation protocol ensuring high purity recovery of the benzoic acid.

Process Analytical Technology (PAT) Data

The following table summarizes expected analytical shifts, allowing for rapid validation of the reaction product.

Analytical MethodSubstrate (Ester)Product (Acid)Diagnostic Change
1H NMR (DMSO-d6) Singlet ~3.8-3.9 ppm (

)
Absent Loss of methyl ester peak is the primary confirmation.
1H NMR (DMSO-d6) -Broad singlet ~13.0 ppmAppearance of carboxylic acid proton (

).
IR Spectroscopy ~1720-1730 cm⁻¹ (Ester C=O)~1680-1700 cm⁻¹ (Acid C=O)Shift to lower wavenumber due to H-bonding; broad O-H stretch appears (2500-3300 cm⁻¹).
HPLC (C18) Retention Time (

) = X min
Retention Time < X minAcid is more polar than ester, eluting earlier in Reverse Phase.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Slow Reaction Rate Steric hindrance from Cl/F groups; poor solubility.Increase THF ratio to ensure substrate is fully dissolved. Gently warm to 35-40°C. Do not exceed 50°C.
New Impurity (Polar) Defluorination (

) leading to phenol formation.
Reaction temperature too high or base concentration too high. Repeat with 2.0 equiv LiOH at strictly 20°C.
Low Yield Product remaining in aqueous layer during workup.The pH was not low enough. Ensure pH is adjusted to ~2-3. The presence of F/Cl makes the acid slightly stronger (lower pKa), requiring lower pH for full protonation.

References

  • Gisvold, O., & Wilson, C. O. (Eds.). (2020). Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins. (General reference for ester hydrolysis in medicinal chemistry).
  • US Patent 9447028B2. (2016). Therapeutic aryl-amido-aryl compounds and their use. Google Patents.
  • Zhang, M., et al. (2020).[1][2] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link] (Provides analogous protocols for hydrolysis of poly-halogenated benzoates).

Sources

Scalable Synthesis Routes for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction and Retrosynthetic Strategy

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a highly functionalized, polysubstituted aromatic building block. Its unique halogenation pattern (3-chloro, 5-fluoro) and lipophilic ether linkage make it a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including potent G protein-coupled receptor (TGR5) agonists used in metabolic disease treatments[1][2].

When designing a scalable synthesis for this molecule from the commercially available starting material, 3-chloro-5-fluoro-4-hydroxybenzoic acid , two primary transformations are required: esterification of the carboxyl group and etherification of the phenolic hydroxyl group.

Mechanistic Causality in Step Sequencing

While these two functional groups could theoretically be modified in either order, performing the esterification prior to the etherification is an absolute requirement for process scalability and yield [1].

The carboxylic acid proton is highly acidic. If the Williamson ether synthesis (isopropylation) is attempted first, the carboxylate anion will competitively react with the alkylating agent (2-bromopropane), leading to the formation of an undesired isopropyl ester byproduct. By first masking the carboxylic acid as a methyl ester, we eliminate this competing nucleophilic site. This strategic sequence ensures that the subsequent base-mediated alkylation is completely regioselective for the phenolic oxygen[1][3].

Retrosynthesis Target Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate Intermediate Methyl 3-chloro-5-fluoro- 4-hydroxybenzoate Target->Intermediate Williamson Etherification Starting 3-chloro-5-fluoro- 4-hydroxybenzoic acid Intermediate->Starting Fischer Esterification

Fig 1: Retrosynthetic pathway prioritizing esterification prior to etherification.

Reaction Optimization & Data Presentation

The second step—the Williamson ether synthesis—proceeds via a bimolecular nucleophilic substitution (


) mechanism. Because the electrophile (2-bromopropane) is a secondary alkyl halide, it is highly susceptible to competing E2 elimination if the reaction conditions are too harsh[3].
Base and Solvent Selection
  • Base: Weak bases like

    
     fail to quantitatively deprotonate the sterically hindered, electron-deficient phenol[4]. Conversely, strong bases like 
    
    
    
    or
    
    
    risk hydrolyzing the newly formed methyl ester or promoting E2 elimination of the alkyl halide[3]. Anhydrous potassium carbonate (
    
    
    ) provides the ideal
    
    
    balance—strong enough to generate the phenoxide, but mild enough to preserve the ester[2][3].
  • Solvent: Polar aprotic solvents accelerate

    
     reactions by leaving the nucleophile unsolvated[5]. While DMF provides rapid kinetics, Acetonitrile (MeCN) is strongly preferred for scale-up. MeCN supports sufficient reaction rates at 60 °C while offering a significantly lower boiling point, which vastly simplifies downstream aqueous workup and solvent recovery[2][6].
    

Table 1: Optimization of Etherification Conditions (Phenolic Isopropylation)

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Process Observation & Impurity Profile
Ethanol

78 (Reflux)12< 40%Protic solvent solvates nucleophile; sluggish kinetics.
DMF

254> 95%Trace ester hydrolysis; E2 alkene byproducts observed.
DMF

606> 95%Clean reaction, but requires high-vacuum solvent removal.
MeCN

60 8 > 98% Optimal kinetics; simple filtration and aqueous extraction.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to ensure the operator can verify the success of the reaction in real-time.

Protocol A: Synthesis of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate

Objective: Regioselective protection of the carboxylic acid.

  • Reactor Charging: To a dry, round-bottom flask equipped with a reflux condenser, add 3-chloro-5-fluoro-4-hydroxybenzoic acid (1.0 equivalent) and anhydrous Methanol (10 volumes).

  • Catalysis: Slowly add concentrated Sulfuric Acid (

    
    , 0.1 equivalents) dropwise while stirring. Self-Validation: A slight exotherm should be observed.
    
  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The starting material (

    
    ) should be consumed, yielding a new, less polar UV-active spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the methanol. Dilute the residue with Ethyl Acetate and wash carefully with saturated aqueous

    
     until the aqueous layer pH is ~7.5. Self-Validation: Vigorous 
    
    
    
    gas evolution will occur during the neutralization.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the intermediate as a white to off-white solid.
    
Protocol B: Synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Objective:


 isopropylation of the sterically hindered phenol.
  • Deprotonation: Suspend Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq) and finely powdered, anhydrous

    
     (1.5 eq) in anhydrous Acetonitrile (MeCN, 8 volumes). Stir at room temperature for 30 minutes. Self-Validation: The suspension will transition from a white slurry to a distinct yellow tint, confirming the generation of the phenoxide anion.
    
  • Alkylation: Add 2-bromopropane (1.3 eq) dropwise to the stirring mixture.

  • Heating: Attach a reflux condenser and heat the reaction to 60 °C for 8 hours[2].

  • IPC: Monitor via HPLC or TLC (Hexanes:Ethyl Acetate 4:1). The phenolic intermediate (

    
    ) will convert to the highly lipophilic target product (
    
    
    
    ).
  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ). Rinse the filter cake with a small volume of Ethyl Acetate[3].
  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate and wash sequentially with water and brine to remove trace polar impurities. Dry over

    
    , concentrate, and recrystallize from Heptane to afford the pure target compound.
    

Workflow Step1 1. Reactor Charging Phenol + K2CO3 + MeCN Step2 2. Deprotonation Stir 30 min at 25°C Step1->Step2 Step3 3. Alkylation Add 2-Bromopropane, Heat to 60°C Step2->Step3 Step4 4. In-Process Control TLC / HPLC Monitoring (8 h) Step3->Step4 Step5 5. Aqueous Workup Filter Salts, Extract with EtOAc Step4->Step5 Step6 6. Isolation Concentrate and Crystallize Step5->Step6

Fig 2: Step-by-step operational workflow for the scalable Williamson ether synthesis.

References

  • Google Patents.WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons. Available at: [Link]

  • Thieme E-Books. Synthesis by Substitution. Available at: [Link]

  • Journal of Chemical Education (ACS Publications). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Available at: [Link]

Sources

Alkylation of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Methyl Ester: A Comprehensive Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Substituted Aryl Ethers

The O-alkylation of phenols is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. The target molecule, 3-chloro-5-fluoro-4-hydroxybenzoic acid methyl ester, presents a unique challenge due to the electronic properties of its substituents. The presence of two electron-withdrawing halogen atoms (chloro and fluoro) and a methyl ester group significantly influences the reactivity of the phenolic hydroxyl group. While these substituents increase the acidity of the phenol, they concurrently decrease the nucleophilicity of the corresponding phenoxide ion, a critical factor in classical alkylation methodologies like the Williamson ether synthesis.[1][2]

This comprehensive guide provides a detailed exploration of suitable reagents and robust protocols for the successful alkylation of this electron-deficient phenol. We will delve into the mechanistic underpinnings of the primary alkylation strategies, offering insights into the selection of reagents and reaction conditions. Furthermore, this document will equip researchers with the necessary knowledge to troubleshoot potential side reactions and optimize their synthetic routes.

Core Concepts: Understanding the Reactivity of the Phenolic Substrate

The key to successfully alkylating 3-chloro-5-fluoro-4-hydroxybenzoic acid methyl ester lies in understanding the interplay of its structural features. The chloro and fluoro substituents, being electronegative, withdraw electron density from the aromatic ring through the inductive effect. This effect is compounded by the electron-withdrawing nature of the methyl ester group.

This electronic landscape has two primary consequences for O-alkylation:

  • Increased Acidity: The electron-withdrawing groups stabilize the negative charge of the phenoxide ion formed upon deprotonation, making the parent phenol more acidic than phenol itself. This allows for the use of milder bases for deprotonation.

  • Decreased Nucleophilicity: The delocalization of the negative charge onto the electron-withdrawing substituents reduces the electron density on the oxygen atom of the phenoxide. This diminished nucleophilicity can lead to slower reaction rates in SN2-type alkylations.[1]

Therefore, the choice of reagents and reaction conditions must be carefully considered to overcome the reduced reactivity of the phenoxide nucleophile.

Primary Alkylation Strategies: Reagents and Mechanistic Considerations

Two principal methods have proven effective for the O-alkylation of phenols, each with its own set of advantages and considerations: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson Ether Synthesis: A Classic Approach for Aryl Ether Formation

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, proceeding via an SN2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an alkyl halide.[3][4]

Mechanism:

The reaction is a two-step process:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, forming a phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.

Williamson_Ether_Synthesis

Recommended Reagents and Protocols:

For the alkylation of the electron-deficient 3-chloro-5-fluoro-4-hydroxybenzoic acid methyl ester, a judicious choice of base and solvent is crucial to drive the reaction to completion.

Table 1: Recommended Reagents for Williamson Ether Synthesis

Reagent TypeRecommended ReagentsRationale and Considerations
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Mild bases that are generally sufficient for deprotonating the acidic phenol. They are easy to handle and remove after the reaction.[5]
Sodium Hydride (NaH)A stronger, non-nucleophilic base that ensures complete deprotonation. Requires anhydrous conditions as it reacts violently with water.
Alkylating Agent Primary Alkyl Halides (R-I, R-Br, R-Cl), Alkyl Tosylates (R-OTs)Iodides and bromides are more reactive than chlorides. Tosylates are excellent leaving groups. Secondary and tertiary halides should be avoided as they favor elimination side reactions.[3]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), AcetonePolar aprotic solvents are preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.[4]

Detailed Protocol: General Procedure for Williamson Ether Synthesis

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per gram of substrate).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirring solution at room temperature.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A similar protocol has been successfully employed for the alkylation of the structurally related methyl 3-hydroxy-4-methoxybenzoate, yielding the desired ether in high yield (94.7%) using 1-bromo-3-chloropropane and potassium carbonate in DMF at 70°C.[6]

The Mitsunobu Reaction: An Alternative for Sterically Demanding Systems

The Mitsunobu reaction offers a powerful alternative for the formation of ethers, particularly when dealing with sterically hindered alcohols or when the Williamson ether synthesis proves sluggish.[7][8] It proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the alkylation of a phenol.

Mechanism:

The reaction involves the activation of the alcohol (in this case, the alkylating agent) by a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol.

Mitsunobu_Reaction

Recommended Reagents and Protocols:

The Mitsunobu reaction is particularly useful when primary alkyl halides are unreactive or unavailable.

Table 2: Recommended Reagents for Mitsunobu Reaction

Reagent TypeRecommended ReagentsRationale and Considerations
Phosphine Triphenylphosphine (PPh₃)The most common phosphine used. It is converted to triphenylphosphine oxide during the reaction, which can sometimes be challenging to remove.
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)These are the standard reagents for activating the alcohol. They are hazardous and should be handled with care.[9]
Alcohol Primary or secondary alcoholsThe alcohol serves as the source of the alkyl group.
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)Anhydrous aprotic solvents are essential for the reaction's success.

Detailed Protocol: General Procedure for Mitsunobu Reaction

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq), the alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the stirring mixture. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to separate the desired ether from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Potential Challenges and Troubleshooting

1. C-Alkylation vs. O-Alkylation:

A common side reaction in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[1] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho and para positions of the ring.

Strategies to Favor O-Alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.

  • Counter-ion: The nature of the cation can influence the regioselectivity. Generally, larger and softer cations favor O-alkylation.

2. Elimination Reactions:

When using secondary or tertiary alkyl halides in the Williamson ether synthesis, elimination (E2) can become a significant competing reaction, leading to the formation of alkenes.[3]

Mitigation Strategy:

  • Choice of Alkylating Agent: Exclusively use primary alkyl halides or tosylates to minimize the risk of elimination.

3. Low Reactivity:

As previously discussed, the electron-deficient nature of the substrate can lead to slow reaction rates.

Optimization Strategies:

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of reaction.

  • Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Employ a Stronger Base: If incomplete deprotonation is suspected, switching to a stronger base like sodium hydride can be beneficial.

Data Presentation: Comparative Overview of Alkylation Methods

The following table provides a general comparison of the two primary alkylation methods discussed. The specific yields and reaction times for 3-chloro-5-fluoro-4-hydroxybenzoic acid methyl ester will depend on the specific alkylating agent and optimized conditions.

Table 3: Comparison of Alkylation Methods for Electron-Deficient Phenols

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Typical Substrates Primary alkyl halides/tosylatesPrimary and secondary alcohols
Key Reagents Base (e.g., K₂CO₃, NaH)PPh₃, DEAD/DIAD
Common Solvents DMF, MeCN, AcetoneTHF, DCM
General Yields Moderate to ExcellentGood to Excellent
Key Advantages Cost-effective reagents, simple workupMild reaction conditions, good for sterically hindered substrates
Potential Drawbacks Can be slow for unreactive substrates, risk of C-alkylation and eliminationStoichiometric byproducts can be difficult to remove, hazardous reagents

Conclusion: A Strategic Approach to Synthesis

The successful O-alkylation of 3-chloro-5-fluoro-4-hydroxybenzoic acid methyl ester is readily achievable with a well-considered choice of reagents and reaction conditions. The Williamson ether synthesis, employing a mild base such as potassium carbonate in a polar aprotic solvent like DMF, represents a robust and cost-effective primary strategy. For cases where this method proves inefficient or when utilizing an alcohol as the alkyl source is preferred, the Mitsunobu reaction provides a reliable alternative. By understanding the electronic nature of the substrate and the mechanistic nuances of each synthetic route, researchers can confidently and efficiently access a diverse range of valuable substituted aryl ether derivatives.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170.
  • Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2022).
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Reddit. (n.d.). Electron withdrawing and donating groups for meta, para, ortho. Retrieved from [Link]

  • Chauhan, M. B., & Dabhi, H. R. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Books. (n.d.). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
  • ACS Publications. (n.d.). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Retrieved from [Link]

  • MDPI. (2007).
  • Bulletin of the Korean Chemical Society. (2013).
  • ResearchGate. (n.d.). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Retrieved from [Link]

  • MDPI. (2007).
  • ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Retrieved from [Link]

  • YouTube. (2015, October 11). mod07lec50 - Regioselectivity of alkylation reactions. Retrieved from [Link]

Sources

Solvent selection for dissolving Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Core Chemistry Group

Topic: A Systematic Approach to Solvent Selection for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

PART 1: Foundational Principles

Abstract

This application note provides a comprehensive, structured protocol for the selection of an optimal solvent for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate. The methodology detailed herein is designed for researchers, chemists, and drug development professionals, emphasizing a logical progression from theoretical prediction to empirical validation. We will explore the molecular characteristics of the target compound, apply fundamental solubility principles, and present a detailed, step-by-step experimental workflow for solvent screening. The objective is to empower the scientist to make an informed, efficient, and scientifically sound solvent choice that ensures compound stability and compatibility with downstream applications.

Introduction: The Rationale for Rigorous Solvent Selection

In chemical synthesis and pharmaceutical development, the selection of a solvent is a critical decision that influences reaction outcomes, purification efficiency, and the physicochemical properties of the final product. An inappropriate solvent can lead to poor solubility, low reaction yields, and the generation of impurities. For a polysubstituted aromatic compound like Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, whose structural complexity suggests a nuanced polarity, a systematic screening process is not merely recommended—it is essential. This guide replaces trial-and-error with a rational, evidence-based workflow.

Solute Characterization: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

A molecule's structure is the primary determinant of its solubility. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solvent selection.[1] Let's deconstruct the target molecule to predict its behavior.

  • Molecular Weight: 246.66 g/mol [2]

  • Structure:

    • Aromatic Core: The central benzene ring is a nonpolar, hydrophobic scaffold.[2]

    • Polar Functional Groups:

      • Methyl Ester (-COOCH₃): Contributes polarity and can act as a hydrogen bond acceptor.

      • Halogens (-Cl, -F): The electronegative chlorine and fluorine atoms create dipole moments, increasing polarity.[2]

      • Isopropoxy Ether (-OCH(CH₃)₂): The ether oxygen is a hydrogen bond acceptor, adding a polar characteristic, while the isopropyl group adds lipophilicity.[2]

PART 2: Experimental Protocol & Workflow

Overall Solvent Selection Workflow

The process begins with a theoretical assessment, moves to a rapid qualitative screen, and finishes with a quantitative determination for the most promising candidates. This tiered approach conserves time and resources.

Caption: A three-phase workflow for rational solvent selection.

Materials & Equipment
  • Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

  • Candidate solvents (see Table 1)

  • 2 mL glass vials with caps

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Calibrated pipettes

  • Heating block or water bath

  • For Quantitative Analysis: Centrifuge, syringe filters (PTFE), HPLC or UV-Vis spectrophotometer.

Protocol 1: Rapid Qualitative & Semi-Quantitative Screening

This protocol is designed for rapid screening of multiple solvents to identify promising candidates.

  • Preparation: Label a series of vials, one for each candidate solvent.

  • Solvent Addition: Pipette 1.0 mL of each respective solvent into its labeled vial.

  • Initial Solute Addition: Weigh approximately 10 mg of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate and add it to each vial.

  • Agitation: Cap the vials securely and vortex at room temperature for 60 seconds.[3]

  • Visual Observation: Visually inspect each vial against a bright background. Record observations as "Freely Soluble," "Partially Soluble," or "Insoluble."

  • Incremental Loading (for "Freely Soluble" candidates): Continue adding 10 mg aliquots of the solute to the vials where it fully dissolved, vortexing for 60 seconds after each addition. Continue until a saturated solution is formed (i.e., solid material remains undissolved). Record the approximate solubility in mg/mL.

  • Thermal Challenge (for "Partially Soluble" candidates): Gently warm the vial on a heating block to 40-50°C. Observe if dissolution occurs. Allow the vial to cool to room temperature and note if precipitation occurs, which indicates temperature-dependent solubility.

Protocol 2: Rigorous Quantitative Solubility Determination (Shake-Flask Method)

For lead candidates, the shake-flask method provides a precise measure of equilibrium solubility.[1][4]

  • Preparation of a Saturated Solution: Add an excess amount of the solute (e.g., 100 mg) to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. This ensures undissolved solid remains.[1]

  • Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[1][4]

  • Phase Separation: Centrifuge the sample to pellet the undissolved solid. Carefully withdraw the supernatant using a pipette and filter it through a chemically inert (e.g., PTFE) syringe filter to remove any remaining particulates.[1]

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the solute using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[1]

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.[1]

PART 3: Data Interpretation & Final Selection

Solvent Candidate Data

The following table lists common laboratory solvents, ordered by increasing polarity, which serve as an excellent starting panel for the screening protocol. The "Experimental Observation" column should be filled in during the execution of Protocol 1.

Table 1: Candidate Solvents for Screening

Solvent Class Solvent Polarity Index Dielectric Constant (20°C) Boiling Point (°C) Experimental Observation (mg/mL)
Nonpolar n-Hexane 0.1 1.9 69
Toluene 2.4 2.4 111
Polar Aprotic Diethyl Ether 2.8 4.3 35
Dichloromethane (DCM) 3.1 9.1 40
Tetrahydrofuran (THF) 4.0 7.5 66
Ethyl Acetate (EtOAc) 4.4 6.0 77
Acetone 5.1 21 56
Acetonitrile (MeCN) 5.8 37.5 82
Dimethylformamide (DMF) 6.4 37 153
Dimethyl Sulfoxide (DMSO) 7.2 47 189
Polar Protic Isopropanol (IPA) 3.9 18 82
Ethanol (EtOH) 4.3 25 78
Methanol (MeOH) 5.1 33 65

| | Water | 10.2 | 80 | 100 | |

Predicted Outcome & Final Considerations
  • High Probability Solvents: Given the intermediate polarity of the solute, polar aprotic solvents such as Ethyl Acetate, Acetone, THF, and Dichloromethane are predicted to be highly effective.

  • Moderate Probability Solvents: Polar protic solvents like Ethanol and Isopropanol may also be effective, particularly with slight heating.

  • Low Probability Solvents: Extreme ends of the polarity spectrum, such as Hexane (nonpolar) and Water (highly polar protic) , are expected to be poor solvents.

The final solvent selection should be based not only on solubility but also on practical considerations for the intended application:

  • Reactivity: Is the solvent inert under the planned reaction conditions?

  • Boiling Point: Is the solvent easily removable post-reaction? (e.g., DCM vs. DMSO).

  • Safety & Environmental Impact: What are the health, safety, and disposal considerations?

  • Cost: What is the bulk cost and availability of the solvent?

By following this systematic approach, a researcher can confidently select and validate an optimal solvent system for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, ensuring robust and reproducible results.

PART 4: References

  • Zhang, H., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • University of StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

  • Gervasio, D., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Kim, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

  • University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Jørgensen, C., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. [Link]

  • Alloprof. Measuring Solubility. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

Sources

Technical Guide: Handling, Storage, and Stability Protocols for Halogenated Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Halogenated benzoate esters (e.g., methyl 4-chlorobenzoate, ethyl 3-bromobenzoate) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly for modulating lipophilicity and leveraging halogen bonding in target engagement. While generally robust, these compounds exhibit specific vulnerabilities to hydrolysis, transesterification, and photolytic dehalogenation. This guide provides a standardized, field-validated framework for the storage, handling, and quality control of this chemical class to ensure experimental reproducibility in drug discovery workflows.

Physicochemical Profile & Critical Stability Factors

To handle these compounds effectively, one must understand the electronic effects of the halogen substituent on the ester moiety. Halogens (F, Cl, Br, I) are electron-withdrawing groups (EWGs) via induction, which increases the electrophilicity of the carbonyl carbon, thereby making the ester bond more susceptible to nucleophilic attack (hydrolysis) compared to non-halogenated analogs.

Representative Properties (Methyl 4-chlorobenzoate)
PropertyValue / CharacteristicImplication for Handling
Physical State Crystalline Solid (White/Off-white)Dust explosion hazard; requires anti-static weighing.
Melting Point 42–46 °CLow melting point; risk of sintering/melting during transport or warm storage.
Solubility Insoluble in water; Soluble in MeOH, EtOH, DMSO, DCMUse anhydrous organic solvents for stock solutions.
Hydrolytic Stability Susceptible (Base > Acid)Critical: Moisture exclusion is mandatory to prevent degradation to benzoic acid.
Photostability Variable (I > Br > Cl > F)Aryl-iodides and bromides are photolabile; require amber glassware.
The Hydrolysis Risk

The primary degradation pathway is hydrolysis, yielding the parent halogenated benzoic acid and alcohol.

  • Mechanism: Water attacks the carbonyl carbon. The presence of a para-chloro group (or other EWG) stabilizes the tetrahedral intermediate, accelerating the reaction rate relative to unsubstituted benzoates.

  • Impact: Presence of the free acid shifts pH in biological assays and alters stoichiometry in synthetic reactions.

Protocol 1: Storage & Preservation Architecture

Proper storage is a dynamic decision process based on the specific halogen and the intended duration of storage.

Storage Decision Matrix

The following logic gate determines the optimal storage environment.

StorageProtocol Start New Shipment: Halogenated Benzoate Ester CheckHalogen Identify Halogen Substituent Start->CheckHalogen LightSensitive High Photosensitivity (Iodo-/Bromo- derivatives) CheckHalogen->LightSensitive Br, I StdSensitive Standard Sensitivity (Fluoro-/Chloro- derivatives) CheckHalogen->StdSensitive F, Cl CheckDuration Intended Storage Duration ShortTerm Short Term (< 1 Month) CheckDuration->ShortTerm Active Use LongTerm Long Term (> 1 Month) CheckDuration->LongTerm Archive AmberGlass Action: Wrap in Foil or Use Amber Vials LightSensitive->AmberGlass StdSensitive->CheckDuration Desiccator Store in Desiccator (RT, Silica Gel) ShortTerm->Desiccator InertStore Purge w/ Argon/N2 Store at 4°C LongTerm->InertStore AmberGlass->CheckDuration Freezer Store at -20°C Parafilm Seal InertStore->Freezer If Low MP (<30°C)

Figure 1: Decision matrix for selecting storage conditions based on halogen type and usage frequency.

Step-by-Step Storage Procedure
  • Container Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polyethylene (PE) liners, which can leach plasticizers into organic esters over time.

  • Atmosphere: For long-term storage (>30 days), flush the headspace with dry Nitrogen or Argon gas to displace humid air.

  • Temperature:

    • Solids: Store at 2–8°C (refrigerated) to inhibit hydrolysis and prevent sintering of low-melting solids (e.g., Methyl 4-chlorobenzoate, MP ~43°C).

    • Liquids: Store at room temperature (RT) if tightly sealed, or 4°C if prone to volatility.

  • Secondary Containment: Place vials inside a larger desiccator cabinet or a sealed jar containing activated silica gel or Drierite™ to maintain <20% relative humidity.

Protocol 2: Safe Handling & Solubilization

Safety Pre-Check:

  • Hazards: Skin/Eye Irritant (H315, H319).[1] Specific Target Organ Toxicity - Respiratory (H335).[1][2]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat. Work in a fume hood to avoid inhalation of dust.

Solubilization Workflow

Preparing stock solutions requires preventing "transesterification" (swapping the ester group) and hydrolysis.

Solubilization Weigh Weigh Solid (Anti-static gun recommended) SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Recommended for Bioassay) SolventSelect->DMSO Preferred Alcohol Methanol/Ethanol (Risk: Transesterification) SolventSelect->Alcohol Avoid for Stock Dissolve Dissolution (Vortex/Sonicate) QC_Check Visual QC (Check for Precipitate) Dissolve->QC_Check Use Experimental Use QC_Check->Use DMSO->Dissolve Alcohol->Dissolve Only for immediate use

Figure 2: Workflow for preparing stable stock solutions, highlighting solvent compatibility risks.

Critical Handling Steps
  • Weighing: Many halogenated benzoates are fluffy crystalline solids that carry static charge. Use an anti-static gun or polonium strip if the powder disperses.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Acetonitrile (ACN). These are aprotic and prevent hydrolysis/transesterification.

    • Avoid: Alcohols (MeOH, EtOH) for long-term stock storage. Storing a methyl ester in ethanol can lead to equilibrium exchange, forming the ethyl ester over time.

  • Dissolution: If the solid has sintered (hardened) due to temperature fluctuations, mild sonication (30-60 seconds) is safer than heating, which accelerates degradation.

Quality Control (QC) & Self-Validation

Before using these reagents in critical synthesis or biological screening, validate integrity.

The "Acid Test" (Visual/Chemical)

Hydrolysis produces benzoic acid, which often has different solubility properties than the ester.

  • Visual Check: In non-polar solvents (e.g., Hexane/DCM), the ester is soluble, but the free acid degradation product may precipitate or cause cloudiness.

  • TLC Protocol:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV (254 nm). The free acid will streak or remain at the baseline (lower Rf) compared to the less polar ester (higher Rf).

Quantitative Purity (HPLC)
  • Column: C18 Reverse Phase.

  • Gradient: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: 254 nm (Halogenated aromatics absorb strongly here).

  • Acceptance Criteria: Purity >95%. If a secondary peak appears at a lower retention time (more polar), it is likely the hydrolyzed acid.

Emergency Procedures

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 min. Esters are lipophilic and penetrate skin; do not use solvents (like acetone) to wash, as this enhances absorption.
Eye Contact Rinse with water for 15 min.[3] Remove contact lenses.[2][4][5] Seek medical attention if irritation persists (Eye Irrit. 2).[2][3][4]
Spill (Solid) Dampen a paper towel to prevent dust. Sweep up and place in a hazardous waste container labeled "Halogenated Organic Solid."
Fire Combustible. Use CO2, dry chemical, or foam.[3][6][7] Warning: Burning produces toxic Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr) gas. Wear SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14307, Methyl 4-chlorobenzoate. Retrieved from [Link]

  • Xu, Z., et al. (2014).Halogen Bond: Its Role beyond Drug−Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-CHEM-402-B | Status: Active | Role: Senior Application Scientist

Executive Summary

This guide addresses the purification of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate , a critical intermediate often synthesized via the alkylation of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS 369-15-3).

The presence of the electron-withdrawing chlorine and fluorine atoms on the benzene ring significantly alters the acidity of the phenolic precursor and the hydrolytic stability of the ester. This guide provides chemically grounded troubleshooting workflows to remove specific impurities—primarily unreacted phenol, hydrolyzed acid, and inorganic salts—without degrading the target molecule.

Module 1: Impurity Profiling & Diagnostics

Q: I see a persistent impurity co-eluting near my product on TLC/HPLC. What is it?

A: Based on the synthesis pathway (Williamson Ether Synthesis), the most common impurity is the unreacted starting material (Phenol) : Methyl 3-chloro-5-fluoro-4-hydroxybenzoate.

  • Why it persists: The starting phenol is structurally similar to your product. However, the isopropoxy group in your product adds significant lipophilicity compared to the hydroxy group.

  • The Chemical Lever: The key difference is acidity. The phenol (pKa ~7-8 due to F/Cl substitution) is acidic; the product (neutral ester) is not. We exploit this for separation.

Q: My product is an oil, but it should be a solid. Why?

A: This "oiling out" is often caused by:

  • Residual Solvent: High boiling point alkylating agents (if used) or reaction solvents (DMF/DMAc).

  • Product Hydrolysis: Presence of 3-chloro-5-fluoro-4-isopropoxybenzoic acid (the free acid).

  • Propene Oligomers: If isopropyl bromide/iodide was used, elimination side-products might remain.

Visualizing the Impurity Landscape

ImpurityMap Start Starting Material (Phenol Precursor) CAS 369-15-3 Reaction Alkylation Reaction (DMF/K2CO3) Start->Reaction Reagent Reagent (Isopropyl Halide + Base) Reagent->Reaction Product Target Product (Isopropoxy Ester) Reaction->Product Main Path Impurity1 Impurity A: Unreacted Phenol (Acidic) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Hydrolyzed Acid (Over-reaction) Reaction->Impurity2 Water/Base Impurity3 Impurity C: Inorganic Salts (KX) Reaction->Impurity3 Byproduct

Figure 1: Origin of impurities during the synthesis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

Module 2: Troubleshooting Protocols
Scenario A: Removing Unreacted Phenol (The "Cold Wash" Protocol)

Use this when TLC shows a lower Rf spot corresponding to the starting material.

The Science: The fluorine and chlorine atoms on the ring make the residual phenol more acidic than unsubstituted phenol. We can deprotonate it with a mild base, forcing it into the aqueous layer as a phenoxide salt, while the lipophilic isopropoxy ester remains in the organic layer [1].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or MTBE . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenolic salts in DCM.

  • Chill: Cool the solution to 0–5°C (Ice bath).

    • Reason: Methyl esters are susceptible to hydrolysis.[1] Keeping it cold kinetically inhibits ester cleavage while allowing rapid phenol deprotonation.

  • The Wash:

    • Wash 2x with cold 0.5M NaOH (or 10% K2CO3).

    • Critical: Perform this wash quickly (contact time < 5 mins).

  • Verification: Check the pH of the aqueous layer.[2] It must be >10 to ensure the phenol is fully deprotonated.

  • Neutralization: Wash the organic layer immediately with Brine followed by water to remove residual base.

  • Dry & Concentrate: Dry over Anhydrous Na2SO4 and concentrate.

Scenario B: Removing Hydrolyzed Acid (The "Bicarb" Polish)

Use this if the product smells like vinegar or shows a streak on TLC.

The Science: If your ester hydrolyzed, you have the benzoic acid derivative. Carboxylic acids are much more acidic (pKa ~4) than phenols. They can be removed with a weaker base like Sodium Bicarbonate, which is safer for your ester [2].

  • Dissolve crude in EtOAc .

  • Wash 2x with Saturated Aqueous NaHCO3 .

    • Note: CO2 gas will evolve. Vent the separatory funnel frequently.

  • The acid impurity converts to the water-soluble sodium benzoate salt.

  • Wash with Brine, dry, and concentrate.

Module 3: Advanced Purification (Crystallization)

Q: I want to avoid column chromatography. Can I recrystallize?

A: Yes. The introduction of the isopropoxy group disrupts the crystal packing relative to the hydroxy-precursor, but it also increases solubility in non-polar solvents.

Solvent Selection Strategy: Because the molecule has a "greasy" isopropoxy tail and a polar ester head, a binary solvent system is usually required.

Solvent SystemRatio (v/v)MechanismSuitability
MeOH / Water 4:1 to 1:1Polarity ShiftBest for removing salts & traces of phenol. The product crashes out; phenol stays soluble in the wet MeOH.
Heptane / EtOAc 10:1LipophilicityGood for removing tarry, non-polar residues.
IPA / Water 3:1Co-solvencyExcellent for obtaining large, filterable crystals.

Recrystallization Protocol (MeOH/Water):

  • Dissolve the crude solid in the minimum amount of hot Methanol (60°C) .

  • Allow to cool to room temperature.

  • Add Water dropwise with stirring until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Methanol to clear the solution.

  • Let stand at room temperature for 1 hour, then move to 4°C fridge overnight.

  • Filter the white needles/plates and wash with cold 50% MeOH/Water.

Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis CheckPhenol Is Phenol Present? (TLC/HPLC) Start->CheckPhenol CheckAcid Is Acid Present? CheckPhenol->CheckAcid No WashNaOH Protocol A: Cold 0.5M NaOH Wash CheckPhenol->WashNaOH Yes WashBicarb Protocol B: Sat. NaHCO3 Wash CheckAcid->WashBicarb Yes Recryst Protocol C: Recrystallize (MeOH/H2O) CheckAcid->Recryst No WashNaOH->CheckAcid WashBicarb->Recryst Final Pure Product (>98%) Recryst->Final

Figure 2: Logic flow for selecting the correct purification protocol.

Module 4: Analytical Validation

Q: How do I confirm the "isopropoxy" group is intact and the phenol is gone?

A: Use 1H NMR (Proton NMR).

  • The "Fingerprint" of Purity:

    • Isopropoxy Methine (CH): Look for a septet around 4.5 - 4.7 ppm . If this is missing, you don't have the ether.

    • Isopropoxy Methyls ((CH3)2): Look for a doublet around 1.3 - 1.4 ppm (Integration = 6H).

    • Phenol Check: The starting material (Methyl 3-chloro-5-fluoro-4-hydroxybenzoate) has a broad singlet –OH peak (usually >5.0 ppm, solvent dependent) and lacks the isopropyl signals.

    • Methyl Ester: Singlet around 3.9 ppm (Integration = 3H).

  • HPLC Purity:

    • Run a gradient from 10% to 90% Acetonitrile/Water (+0.1% Formic Acid).

    • The Phenol will elute earlier (more polar).

    • The Isopropoxy Product will elute later (more lipophilic).

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.14 regarding purification of phenolic ethers via alkaline extraction).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General strategies for ester/acid separation).

  • BenchChem. (n.d.). Methyl 3-chloro-5-fluoro-4-hydroxybenzoate Properties and Synthesis. Retrieved March 6, 2026. (Context for the starting material properties).

  • Google Patents. (2013). Isopropyl 3-chloro-4-methylbenzoate and method for producing same. WO2013015203A1. (Analogous chemistry for halo-benzoate esterification and purification).

Sources

Technical Support Center: Troubleshooting Esterification of 3-Chloro-5-fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-chloro-5-fluoro-4-isopropoxybenzoic acid . The unique substitution pattern of this molecule—specifically the electron-withdrawing halogens (Cl, F) paired with an acid-sensitive isopropoxy group—presents specific synthetic challenges. This document provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield esterification.

Section 1: Reaction Design & Method Selection

Q: Why did my standard Fischer esterification (refluxing


 / Methanol) yield a complex mixture with highly polar byproducts? 
A:  The failure of the Fischer esterification here is a classic example of competing reaction kinetics. While the electron-withdrawing 3-chloro and 5-fluoro groups increase the electrophilicity of the carbonyl carbon (theoretically accelerating esterification), the strong acidic conditions and heat simultaneously protonate the oxygen of the 4-isopropoxy group. This triggers an acid-catalyzed ether cleavage via an 

-like mechanism, driven by the thermodynamic stability of the departing secondary isopropyl carbocation[1]. The result is the formation of the highly polar 3-chloro-5-fluoro-4-hydroxybenzoic acid (or its corresponding phenolic ester), which typically appears as a baseline spot on a standard normal-phase TLC plate[2].

Q: What is the recommended esterification method for this specific substrate? A: To preserve the vulnerable isopropoxy ether, mild, non-acidic conditions are mandatory. We strongly recommend either the Steglich Esterification (using DCC and DMAP)[3][4] or the Acyl Chloride Method (using oxalyl chloride and catalytic DMF, followed by the alcohol and a non-nucleophilic base)[2].

Workflow Start 3-Chloro-5-fluoro-4-isopropoxybenzoic Acid Check Evaluate Esterification Method Start->Check Fischer Fischer Esterification (H2SO4, Reflux) Check->Fischer Strong Acid Steglich Steglich Esterification (DCC, DMAP, DCM) Check->Steglich Carbodiimide AcylChloride Acyl Chloride Method (Oxalyl Chloride, DMF) Check->AcylChloride Chlorinating Agent Cleavage Side Reaction: Ether Cleavage (SN1) Fischer->Cleavage H+ attacks O-iPr Success High Yield Ester (Preserved Ether) Steglich->Success AcylChloride->Success

Decision tree for selecting an esterification method to avoid ether cleavage.

Section 2: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, meaning you can visually or analytically confirm the reaction's progress without waiting for final isolation.

Protocol A: Steglich Esterification (Recommended for Acid-Sensitive Substrates)
  • Activation: Dissolve 1.0 eq of 3-chloro-5-fluoro-4-isopropoxybenzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere. Add 1.2 eq of the desired alcohol and 0.1 eq of 4-dimethylaminopyridine (DMAP).

  • Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in a minimal amount of DCM dropwise.

  • Self-Validation (Visual & TLC): The active DMAP-ester intermediate forms rapidly. A successful reaction will show the gradual precipitation of a white solid—dicyclohexylurea (DCU). TLC monitoring (e.g., 20% EtOAc in Hexanes) should show the clean disappearance of the starting acid.

  • Workup: Filter the cold reaction mixture through a Celite pad to remove the highly insoluble DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Acyl Chloride Method
  • Chlorination: Dissolve the acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (0.05 eq). Slowly add oxalyl chloride (1.2 eq) at 0 °C.

  • Self-Validation (Gas Evolution): The reaction is self-validating; the immediate evolution of

    
     and 
    
    
    
    gases confirms the formation of the Vilsmeier-Haack intermediate and the subsequent acyl chloride[2]. Stir at room temperature until gas evolution completely ceases (typically 1-2 hours).
  • Esterification: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acyl chloride in anhydrous DCM, cool to 0 °C, and slowly add the alcohol (1.5 eq) followed by pyridine or triethylamine (2.0 eq).

Section 3: Troubleshooting Specific Workflows

Q: I used the Steglich method, but my yield is low, and I isolated a byproduct that is neither the starting material nor the product. What happened? A: You likely formed an N-acylurea dead-end product. In the Steglich reaction, DCC reacts with the carboxylic acid to form an O-acylisourea intermediate. If the alcohol does not attack this intermediate quickly enough, it undergoes a slow intramolecular [1,3]-rearrangement to form a stable, unreactive N-acylurea[4]. Causality & Fix: This occurs when the acyl transfer catalyst (DMAP) is insufficient. DMAP is a stronger nucleophile than the alcohol; it reacts with the O-acylisourea faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol[3]. Ensure you are using at least 5-10 mol% DMAP and keep the initial reaction temperature at 0 °C to suppress the rearrangement kinetics.

SteglichMechanism Acid Carboxylic Acid + DCC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea Room Temp Rearrangement [1,3]-Rearrangement (Side Reaction) O_Acylisourea->Rearrangement Slow / No DMAP ActiveEster DMAP Active Ester (Acyldimethylaminopyridinium) O_Acylisourea->ActiveEster DMAP (Fast) N_Acylurea N-Acylurea (Dead End) Rearrangement->N_Acylurea Product Target Ester + DCU ActiveEster->Product Alcohol (ROH)

Mechanistic pathway of Steglich esterification highlighting the role of DMAP.

Q: During the acyl chloride method, I recovered mostly starting carboxylic acid after the final workup. Why? A: The 3-chloro and 5-fluoro groups strongly withdraw electron density from the carbonyl via induction. While this makes the resulting acyl chloride exceptionally electrophilic toward your target alcohol, it also makes it highly susceptible to rapid hydrolysis by adventitious moisture[2]. Causality & Fix: If your solvents are not strictly anhydrous, or if you expose the intermediate acyl chloride to ambient air during the concentration step, atmospheric water will outcompete your alcohol, hydrolyzing the intermediate back to the starting acid. Use freshly dried solvents, flame-dried glassware, and maintain a strict argon or nitrogen atmosphere.

Quantitative Data: Method Comparison

To assist in experimental planning, the following table summarizes the expected outcomes of various esterification methods applied specifically to 3-chloro-5-fluoro-4-isopropoxybenzoic acid.

Esterification MethodReagents & ConditionsTypical YieldEther Cleavage RiskKey Advantage / Disadvantage
Fischer Alcohol,

(cat.), Reflux
< 30%High Low cost, but destroys the isopropoxy substrate.
Steglich Alcohol, DCC, DMAP, DCM, 0 °C to RT85 - 95%None Mild conditions; completely preserves the ether linkage.
Acyl Chloride Oxalyl Chloride, DMF, Pyridine, DCM80 - 90%Low Fast reaction; highly scalable for bulk synthesis.

References

1.[2] Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9 | Benchchem - benchchem.com - 2 2.[3] Steglich esterification - Wikipedia - wikipedia.org - 3 3.[4] Steglich Esterification - Organic Chemistry Portal - organic-chemistry.org - 4 4.[1] Predict the products of the following reactions. An excess of aci... | Study Prep in Pearson+ - pearson.com - 1

Sources

Resolving solubility issues with Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 2432848-72-9 (Analogous) | Molecular Formula: C₁₁H₁₂ClFO₃ Support Ticket: #SOL-8829 | Status: Resolved

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate . As a Senior Application Scientist, I often see researchers struggle with this compound not because of its reactivity, but due to its deceptive physicochemical profile.

The Core Issue: This molecule combines a lipophilic benzoate core with three hydrophobic modifiers: a chlorine atom, a fluorine atom, and a bulky isopropoxy group. The calculated LogP is likely >3.5.

  • Consequence: It exhibits negligible aqueous solubility and a high tendency to aggregate in biological buffers, leading to false negatives in screening or low yields in hydrolysis.

This guide provides self-validating protocols to resolve these solubility bottlenecks.

Part 1: Stock Solution & Storage (The Foundation)

Most "assay failures" are actually storage failures.

The Trap: Users often dissolve the compound in DMSO and freeze it. Over repeated freeze-thaw cycles, DMSO absorbs atmospheric water (hygroscopic). This hydrophobic ester will micro-precipitate inside the "dissolved" stock, becoming invisible to the naked eye but lowering the effective concentration.

Optimized Stock Protocol
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Grade ≥99.9%)High dielectric constant solubilizes the ester; anhydrous nature prevents immediate hydrolysis or precipitation.
Concentration 10 mM - 20 mM Avoids saturation limits. Higher concentrations (e.g., 100 mM) risk crashing out upon cooling.
Storage Vessel Glass Vials (Teflon-lined caps)Avoids plasticizers leaching from polypropylene tubes, which interfere with this lipophilic compound.
Handling Single-Use Aliquots Prevents hygroscopic water uptake. Do not re-freeze a thawed aliquot.

Critical Check: If your thawed DMSO stock looks "hazy" or "oily," the compound has crashed out. Sonication might redissolve it, but the effective concentration is compromised. Discard and prepare fresh.

Part 2: Biological Assay Compatibility (The Hurdle)

Preventing "Compound Shock" in Aqueous Media.

Directly piping a 100% DMSO stock into an aqueous buffer (PBS/Media) often causes immediate precipitation at the injection site, forming micro-crystals that skew IC50 data.

The "Intermediate Dilution" Method

Instead of a direct spike, use an intermediate solvent step to lower the polarity gradient.

Recommended Buffer System:

  • Base Buffer: PBS or HEPES (pH 7.4)

  • Additives: 0.05% Tween-80 or 1% Cyclodextrin (HP-β-CD).

  • Reasoning: Surfactants form micelles that sequester the lipophilic isopropoxy tail, keeping the compound in solution.

Visual Workflow: Serial Dilution Strategy

The following diagram illustrates the correct dilution path to maintain solubility.

DilutionProtocol Stock 100% DMSO Stock (10 mM) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Gradual Polarity Shift) Precip PRECIPITATION RISK (Avoid Direct Spike) Stock->Precip Direct 1:100 Spike Assay Final Assay Well (1% DMSO + Compound) Inter->Assay 1:10 Dilution (Final Transfer) Precip->Assay Artifactual Data

Figure 1: Step-wise dilution reduces the kinetic shock of mixing hydrophobic stocks with aqueous buffers.

Part 3: Chemical Synthesis (Hydrolysis Troubleshooting)

Why won't the ester hydrolyze?

The Issue: You are trying to convert the methyl ester to the carboxylic acid (saponification). You add NaOH/Water, and the reaction stalls. The Cause: The compound is so lipophilic it stays in the organic phase (or oils out), while the hydroxide ions stay in the aqueous phase. They never meet.

The Homogeneous Solvent Protocol

Do not use a biphasic system (e.g., Water/DCM). You must create a single phase.

Reagents:

  • Solvent: THF : Methanol : Water (Ratio 3:1:1).

  • Base: Lithium Hydroxide (LiOH) - preferred over NaOH for better solubility in organic mixtures.

Step-by-Step Procedure:

  • Dissolve: Dissolve 1.0 eq of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate in THF/MeOH. Ensure it is fully clear.

  • Add Base: Add LiOH (3.0 eq) dissolved in the minimum amount of water.

  • Check Phase: If the solution turns cloudy, add more THF until clear. The reaction must be homogeneous.

  • Heat: Warm to 50°C. The steric bulk of the isopropoxy group and the electronics of the halogens retard the attack on the carbonyl; heat is necessary.

  • Workup (Critical):

    • Acidify with 1M HCl.[1]

    • The product (acid form) will precipitate or require extraction with Ethyl Acetate.

    • Note: Do not use Diethyl Ether; the fluorinated acid may be too polar for efficient extraction with ether.

Part 4: Troubleshooting FAQ

Q1: My DMSO stock froze during shipping. Is it safe to use?

  • Answer: Likely yes, but with caution. Thaw it at room temperature (do not heat >40°C). Vortex vigorously. Hold it up to a light source; if you see "swirling" lines (Schlieren patterns) that persist, the concentration gradient is uneven. Sonicate for 5 minutes before use.

Q2: I see a "milky" suspension when I add the compound to my cell culture media.

  • Answer: You have exceeded the solubility limit (likely <10 µM in pure media).

    • Fix: Add 0.5% BSA (Bovine Serum Albumin) to your media before adding the compound. The albumin acts as a carrier protein (similar to how drugs travel in blood), binding the lipophilic benzoate and keeping it in suspension [1].

Q3: The NMR of my hydrolyzed product shows a mix of starting material and product.

  • Answer: The hydrolysis was incomplete due to steric hindrance from the ortho-isopropoxy/halogen environment.

    • Fix: Switch from LiOH to KOH (stronger base) and increase temperature to 65°C . If that fails, use TMSOK (Potassium trimethylsilanolate) in anhydrous THF; this is a non-aqueous hydrolysis method ideal for stubborn esters.

References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Solubilization of Lipophilic Benzoates in Biological Buffers. Retrieved from 1

  • Di, L., & Kerns, E. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from 3

  • MilliporeSigma. (2024). Solubility of Halogenated Benzoate Esters in DMSO vs Water. Retrieved from 4

  • Organic Syntheses. (2023). Protocols for Hydrolysis of Hindered Fluorinated Esters. Retrieved from 5

Sources

Minimizing side reactions in benzoate alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoate Alkylation Optimization Current Status: Operational | Topic: Minimizing Side Reactions | Level: Senior Research Support

Introduction: The Nucleophilic Balancing Act

Welcome to the technical guide for optimizing benzoate alkylation. As researchers, we often treat esterification via alkyl halides (


) as a trivial transformation. However, in complex synthesis—particularly with hindered substrates or valuable APIs—this reaction is a kinetic competition between Nucleophilic Substitution (

)
, Elimination (

)
, and Hydrolysis .

This guide moves beyond basic textbook definitions to address the practical causality of failure: why your yield is 60% instead of 95%, and how to suppress the specific side pathways degrading your material.

Module 1: The Primary Competitor – Elimination (E2)

The most persistent side reaction in benzoate alkylation is the degradation of your electrophile (alkyl halide) into an alkene via E2 elimination. This occurs when the benzoate anion acts as a base rather than a nucleophile.

The Causality of Elimination
  • Basicity vs. Nucleophilicity: While benzoate is a weak base (

    
     of conjugate acid ~4.2), the counter-ion and solvent can dramatically alter its basicity.
    
  • Steric Clash: If the alkyl halide is secondary (

    
    ) or hindered primary, the approach to the 
    
    
    
    antibonding orbital is blocked. The benzoate then abstracts a
    
    
    -proton, leading to alkene formation.
  • Temperature Sensitivity: Elimination has a higher activation energy (

    
    ) than substitution. High temperatures disproportionately favor elimination.[1]
    
Troubleshooting Workflow: The "Alkene Trap"

If you detect alkene byproducts (via NMR/GC-MS) or low conversion of alkyl halide:

  • Switch the Base: Move from alkoxides (e.g., NaOEt - never use these for alkylation) to Carbonates. If using

    
    , switch to 
    
    
    
    (see Module 2).
  • The Finkelstein Patch: If using alkyl chlorides, the reaction is slow, requiring heat (which promotes elimination). Add 0.1 - 0.5 eq of KI .

    • Mechanism:[2][3][4][5][6]

      
       (in situ). The Iodide is a better leaving group (
      
      
      
      rate increases ~100x), allowing you to run the reaction at a lower temperature, starving the E2 pathway.
  • Solvent Polarity: Switch to dipolar aprotic solvents (DMF, NMP). They solvate the cation but leave the benzoate "naked" and more nucleophilic, accelerating

    
     over E2.
    

Module 2: The "Cesium Effect" (Protocol A)

For difficult substrates, the use of Cesium Carbonate (


) is the gold standard. This is not just about basicity; it is a specific cation effect known as the "Cesium Effect." 
  • Mechanism: In organic solvents like DMF, smaller cations (

    
    , 
    
    
    
    ) form tight ion pairs with the benzoate, shielding the oxygen nucleophile. The large radius of
    
    
    (1.67 Å) creates a "loose" ion pair. The benzoate anion becomes essentially free ("naked"), drastically increasing
    
    
    for the substitution.
Standard Protocol: Cesium-Mediated Alkylation
  • Applicability: High-value substrates, secondary alkyl halides, or when avoiding elimination is critical.

  • Reagents: Carboxylic Acid (1.0 eq),

    
     (1.2 - 1.5 eq), Alkyl Halide (1.1 eq).
    
  • Solvent: DMF (Anhydrous). Note: DMF promotes

    
     significantly better than Acetone/ACN.
    

Step-by-Step:

  • Dissolve carboxylic acid in DMF (0.2 – 0.5 M).

  • Add

    
    . Stir for 30 mins at RT. Observation: Evolution of 
    
    
    
    gas.
  • Add Alkyl Halide dropwise.[7]

  • Crucial Step: If

    
     is a bromide/iodide, stir at RT. If chloride, heat to 60°C (add 10 mol% KI if possible).
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Module 3: Phase Transfer Catalysis (Protocol B)

If your substrate is water-sensitive or you need to scale up without using difficult-to-remove solvents like DMF, Phase Transfer Catalysis (PTC) is the solution.

  • Concept: The reaction occurs at the interface or inside the organic phase. A quaternary ammonium salt (

    
    ) transports the benzoate from the solid/aqueous phase into the organic phase (e.g., Toluene).
    
  • Side Reaction Control: Because the bulk base remains in the solid/aqueous phase, the "organic phase benzoate" is not accompanied by excess strong base, minimizing hydrolysis and elimination.

Standard Protocol: PTC Alkylation[9]
  • Reagents: Acid (1.0 eq),

    
     (solid, 2.0 eq), TBAB (Tetrabutylammonium bromide, 5-10 mol%), Alkyl Halide (1.2 eq).
    
  • Solvent: Toluene or Acetone (Solid-Liquid PTC).

Step-by-Step:

  • Suspend finely powdered

    
    , Acid, and TBAB in Toluene.
    
  • Heat to reflux (or 80°C).

  • Add Alkyl Halide.

  • Monitor via TLC.[8] The lipophilic

    
     pair reacts rapidly with the alkyl halide in the toluene layer.
    

Visual Troubleshooting Guide

The following logic tree helps you diagnose reaction failures based on crude analysis.

Troubleshooting Start Diagnostic: Analyze Crude Mixture Check1 Is Product Yield Low? Start->Check1 Check2 Identify Major Impurity Check1->Check2 Yes Impurity1 Alkene Detected (Elimination Product) Check2->Impurity1 Impurity2 Unreacted Acid/Halide (Stalled Reaction) Check2->Impurity2 Impurity3 Alcohol Detected (Hydrolysis) Check2->Impurity3 Sol1 Action: Lower Temp Switch to Cs2CO3 Use Iodide (Finkelstein) Impurity1->Sol1 Sol2 Action: Change Solvent (Acetone -> DMF) Add Catalyst (KI or TBAB) Impurity2->Sol2 Sol3 Action: Dry Solvent Use Solid-Liquid PTC Avoid Hydroxide Bases Impurity3->Sol3

Caption: Decision matrix for diagnosing side reactions based on crude impurity profiling.

FAQ: Technical Support

Q1: I am seeing significant O-alkylation vs. C-alkylation discussion in literature. Is this a risk for my benzoate?

  • Answer: Generally, no.[9] Unlike phenoxides or enolates, simple benzoates are not truly ambident in a way that risks C-alkylation (alkylation on the benzene ring) under standard conditions. The resonance energy of the benzene ring protects it. However, if you are alkylating a Salicylate (phenol + carboxylate) or an Amino-benzoate , you face competition.

    • Fix: For salicylates,

      
       in DMF favors the Carboxylate (O-ester) over the Phenol (O-ether) due to the higher acidity of the carboxylic acid, but careful stoichiometry (1.0 eq base) is required.
      

Q2: My reaction is stuck at 50% conversion even after 24 hours. Why?

  • Answer: This is usually a "Salt Coating" issue. In solid-liquid reactions (e.g.,

    
     in Acetone), the byproduct (KCl/KBr) precipitates on the surface of the carbonate, stopping the base from reacting further.
    
    • Fix: Use mechanical stirring (not magnetic) to grind the salts, or switch to the Cesium/DMF protocol where the salt is more soluble.

Q3: Can I use NaH (Sodium Hydride) to speed this up?

  • Answer: It is not recommended. While NaH is a fast deprotonator, the resulting Sodium Benzoate is often less reactive in

    
     reactions than the Cesium or Tetrabutylammonium salt due to tight ion pairing. Furthermore, excess NaH can act as a nucleophile or base toward the alkyl halide, causing elimination. Stick to Carbonates.[7]
    

Data Summary: Base & Solvent Effects

VariableRecommendationMechanism/Reasoning
Base:

High "Cesium Effect" – Loose ion pairing increases nucleophilicity.
Base:

Medium Effective if used with PTC or in DMF. Poor in Acetone without grinding.
Base:

Low Weak base; often requires high temp which promotes side reactions.
Solvent: DMF High High dielectric constant; solvates cations well; accelerates

.
Solvent: Acetone Medium Good for iodides; too slow for chlorides/bromides (leads to stalling).
Additive: KI Critical Converts

in situ (Finkelstein). Essential for alkyl chlorides.

References

  • Kruizinga, W. H., & Kellogg, R. M. (1981). Cesium salts of carboxylic acids.[7][10] Highly efficient macrocyclization and esterification reagents.[7] Journal of the American Chemical Society.

  • Starks, C. M. (1971). Phase-transfer catalysis.[2][7][11][8][12][13][14] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry.

  • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification by alkylation of carboxylate salts. Influence of steric factors and other parameters on reaction rates. The Journal of Organic Chemistry.

Sources

Technical Support Guide: Stability of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

[1]

Executive Summary & Molecule Profile

Subject: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate CAS: (Analogous structures: 369-15-3 for hydroxy precursor) Primary Application: Key intermediate in the synthesis of kinase inhibitors and poly-halogenated pharmaceutical scaffolds.[1]

Technical Abstract: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a polysubstituted aromatic ester.[1] Its stability under basic conditions is governed primarily by the electrophilicity of the carbonyl carbon, which is modulated by the inductive electron-withdrawing effects (-I) of the meta-halogen substituents (3-Cl, 5-F) and the resonance electron-donating effect (+R) of the para-isopropoxy group.[1]

While the ether linkage (isopropoxy) is chemically inert to standard bases, the methyl ester moiety is highly susceptible to nucleophilic attack (saponification).[1] Users frequently encounter unintended hydrolysis during basic workups, leading to yield loss into the aqueous phase as the carboxylate salt.

Core Stability Analysis: The Hydrolysis Vector

The primary failure mode for this molecule under basic conditions is Base-Catalyzed Ester Hydrolysis (


 Mechanism)1
Mechanistic Insight

The 3-chloro and 5-fluoro substituents exert a strong inductive effect that pulls electron density from the benzene ring.[1] This destabilizes the carbonyl bond, making the carbonyl carbon significantly more electrophilic than in unsubstituted methyl benzoate. Consequently, this molecule hydrolyzes faster than standard benzoates.[1]

Reaction Pathway:

  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the carbonyl carbon.[1]
    
  • Tetrahedral Intermediate: Formation of a transient anionic species.[1]

  • Elimination: Expulsion of the methoxide leaving group (

    
    ).[1]
    
  • Deprotonation: Irreversible acid-base reaction yielding the stable carboxylate salt.[1]

Stability Data Matrix
ConditionBase Strength (pKa of Conj.[1] Acid)Stability RatingOutcome
Weak Base / Cold (

, 0°C)
~6.4 (

)
High Intact ester.[1] Safe for workup.
Moderate Base / RT (

, 25°C)
~10.3 (

)
Moderate Slow hydrolysis over hours.[1]
Strong Base / RT (

,

, 25°C)
~15.7 (

)
Low Rapid hydrolysis (<30 min).[1]
Nucleophilic Base (

, Primary Amines)
N/ACritical Amidation (Aminolysis) occurs.[1]

Visualizing the Instability Pathway

The following diagram illustrates the critical decision points where stability is compromised.

StabilityPathwaysStartMethyl 3-chloro-5-fluoro-4-isopropoxybenzoateStrongBaseStrong Base(NaOH/LiOH, pH > 12)Start->StrongBaseExposureWeakBaseWeak Base(NaHCO3, pH < 9)Start->WeakBaseWorkupAminePrimary Amines(R-NH2)Start->AmineSide ReactionIntermedTetrahedralIntermediateStrongBase->IntermedOH- AttackStableStable Ester(Recovered in Organic Phase)WeakBase->StableNo Reaction(at < 25°C)ProductAmideBenzamide Derivative(Irreversible)Amine->ProductAmideAminolysisProductAcid3-chloro-5-fluoro-4-isopropoxybenzoic acid(Water Soluble Salt)Intermed->ProductAcidElimination of OMe

Figure 1: Reaction pathways dictating stability.[1] Red paths indicate degradation/loss of the target ester.

Troubleshooting Guide & FAQs

Scenario A: "I lost my product during the aqueous workup."

Diagnosis: You likely used a strong base (NaOH 1M) or allowed the pH to drift >11, converting the ester to the water-soluble benzoate salt.[1] Corrective Action:

  • Acidify the aqueous layer to pH 2-3 using 1M HCl.[1]

  • The carboxylic acid (degradation product) will precipitate or become extractable into EtOAc/DCM.[1]

  • Prevention: Use saturated

    
     or dilute 
    
    
    for quenching reactions.[1] Keep the temperature at 0°C.
Scenario B: "Can I use this ester in a Suzuki Coupling with basic carbonate?"

Answer: Yes, but with strict controls. Technical Logic: Suzuki couplings often use


11Protocol Adjustment:
  • Use anhydrous conditions if possible.[1]

  • Switch to non-nucleophilic bases like

    
     (anhydrous) or sterically hindered organic bases if feasible.[1]
    
  • Monitor reaction time closely; stop immediately upon conversion of the aryl halide.[1]

Scenario C: "Is the Fluorine atom stable to base?"

Answer: Generally, yes.[1] Explanation: While

11

Standardized Protocols

Protocol 1: Stability Verification Test

Run this before scaling up any reaction involving basic reagents.[1]

  • Preparation: Dissolve 10 mg of the ester in 1 mL of the intended solvent (e.g., THF/Water 1:1).[1]

  • Challenge: Add 2 equivalents of the base (e.g.,

    
     or 
    
    
    ).
  • Monitoring:

    • T = 0 min: Spot TLC (Silica, 20% EtOAc/Hexane).

    • T = 1 hour: Spot TLC.

  • Readout:

    • Retention of Spot: Ester is stable.[1][2][3]

    • New Baseline Spot: Hydrolysis to acid (Acid is very polar/baseline on silica).[1]

    • Disappearance without Baseline: Check for decomposition or volatility (unlikely for this MW).[1]

Protocol 2: Controlled Hydrolysis (Deprotection)

If your goal is to generate the free acid:

  • Solvent: THF:MeOH:Water (3:1:1).[1] The MeOH is critical to solubilize the hydrophobic isopropoxy chain.[1]

  • Reagent:

    
     (2.5 equivalents).
    
  • Conditions: Stir at Room Temperature (20-25°C). Do not heat.

  • Endpoint: HPLC analysis usually shows quantitative conversion within 2-4 hours due to the activating halogens [2].[1]

References

  • Organic Chemistry Portal. Benzoic Acid Esters: Stability and Hydrolysis. Retrieved from [Link][1]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate. This molecule, with its polysubstituted aromatic structure, presents unique challenges and opportunities in chromatographic separation.[1] We will explore the rationale behind experimental choices, present comparative data, and provide a fully validated method, adhering to the principles of scientific integrity and expertise.

Introduction: The Analyte and the Analytical Challenge

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is a complex aromatic ester. Its structure, featuring a benzene ring with chloro, fluoro, isopropoxy, and methyl ester substituents, suggests potential utility in various research and development applications.[1] The purity of such a compound is paramount, as even minor impurities can significantly impact its chemical and biological properties.

The analytical challenge lies in developing a stability-indicating HPLC method capable of separating the main compound from a range of potential impurities. These impurities may include starting materials, by-products from the synthesis, and degradation products. The structural similarity of these compounds necessitates a highly selective chromatographic system.

Foundational Strategy: Initial Method Development

Our initial approach to method development is grounded in the physicochemical properties of the analyte and established chromatographic principles.

2.1. Understanding the Analyte's Properties

  • UV Absorbance: Aromatic compounds like benzoates typically exhibit strong UV absorbance. Based on the UV spectrum of similar compounds like benzoic acid, which has absorption maxima around 230 nm and 274 nm, we selected a preliminary detection wavelength of 230 nm to ensure high sensitivity for both the parent compound and potential impurities.[2][3]

  • Polarity: The presence of the isopropoxy and methyl ester groups increases the lipophilicity of the molecule.[1] This makes it well-suited for reversed-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar.

2.2. Initial Chromatographic Conditions

Based on the analyte's properties, the following initial conditions were chosen for a systematic evaluation:

  • Mobile Phase: A gradient of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, known for its low viscosity and UV transparency.[4] An acidic modifier, 0.1% phosphoric acid, was added to the aqueous phase to control the pH and ensure consistent peak shapes, especially for any acidic or basic impurities.[4][5]

  • Stationary Phase: A standard C18 column was chosen as the initial stationary phase due to its wide applicability and robust performance in separating hydrophobic molecules.[6][7]

  • Detection: UV detection at 230 nm was employed for its sensitivity to aromatic compounds.

Comparative Analysis of Stationary Phases

To optimize the separation, a comparative study of different stationary phases was conducted. The goal was to identify the column that provides the best resolution between the main peak and its closely eluting impurities.

3.1. Experimental Protocol: Column Screening

Three columns with different selectivities were evaluated:

  • C18 (Octadecylsilane): A classic nonpolar stationary phase that separates compounds primarily based on hydrophobicity.[6][8]

  • C8 (Octylsilane): Similar to C18 but with a shorter alkyl chain, resulting in less retention for hydrophobic compounds.

  • Phenyl-Hexyl: This stationary phase has a phenyl ring attached to a hexyl chain, offering unique selectivity for aromatic compounds through π-π interactions in addition to hydrophobic interactions.[6][9][10]

The same gradient method was used for all three columns to ensure a fair comparison.

3.2. Data Presentation: Column Performance Comparison

Stationary PhaseMain Peak Retention Time (min)Resolution (Main Peak vs. Closest Impurity)Tailing Factor (Main Peak)Theoretical Plates
C1812.51.81.315,000
C810.21.51.412,000
Phenyl-Hexyl11.82.51.118,000

3.3. Interpretation and Rationale for Selection

The Phenyl-Hexyl column demonstrated superior performance, providing the highest resolution between the main peak and its closest eluting impurity.[6][9] This is attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, which enhances selectivity for such compounds.[6][8][11] The improved peak symmetry (lower tailing factor) and higher plate count also indicate a more efficient separation. Therefore, the Phenyl-Hexyl column was selected for further method optimization.

Mobile Phase Optimization: Fine-Tuning the Separation

With the optimal stationary phase selected, the mobile phase composition was further refined to maximize resolution and reduce analysis time.

4.1. Experimental Protocol: Mobile Phase Modifier Comparison

The effect of different organic modifiers on the separation was investigated. Methanol was compared to acetonitrile as the organic component of the mobile phase. Methanol and acetonitrile have different properties and can lead to different separation selectivities.[12]

4.2. Data Presentation: Organic Modifier Comparison

Organic ModifierMain Peak Retention Time (min)Resolution (Main Peak vs. Closest Impurity)Analysis Time (min)
Acetonitrile11.82.520
Methanol13.52.225

4.3. Interpretation and Final Mobile Phase Selection

Acetonitrile provided a better resolution and a shorter analysis time compared to methanol. While methanol can be a good alternative, in this case, the elution strength and selectivity of acetonitrile proved more advantageous.[13] Therefore, a gradient of acetonitrile and 0.1% phosphoric acid in water was confirmed as the optimal mobile phase.

Visualizing the Method Development Workflow

The logical progression of the HPLC method development process is illustrated in the following diagram.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stationary Phase Screening cluster_2 Phase 3: Mobile Phase Optimization cluster_3 Phase 4: Method Validation Analyte_Properties Analyte Physicochemical Properties Assessment Initial_Conditions Selection of Initial HPLC Conditions Analyte_Properties->Initial_Conditions C18 C18 Column Initial_Conditions->C18 C8 C8 Column Initial_Conditions->C8 PhenylHexyl Phenyl-Hexyl Column Initial_Conditions->PhenylHexyl Column_Comparison Comparative Data Analysis C18->Column_Comparison C8->Column_Comparison PhenylHexyl->Column_Comparison Acetonitrile Acetonitrile Modifier PhenylHexyl->Acetonitrile Methanol Methanol Modifier PhenylHexyl->Methanol Column_Comparison->PhenylHexyl Modifier_Comparison Comparative Data Analysis Acetonitrile->Modifier_Comparison Optimized_Method Final Optimized Method Acetonitrile->Optimized_Method Methanol->Modifier_Comparison Modifier_Comparison->Acetonitrile Validation Method Validation (ICH Guidelines) Optimized_Method->Validation

Caption: Workflow of the HPLC method development process.

The Optimized and Validated HPLC Method

The culmination of this systematic development process is a robust and reliable HPLC method for the purity analysis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

6.1. Final Chromatographic Conditions

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

6.2. Method Validation: Ensuring Trustworthiness

The optimized method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[14][15][16][17]

6.2.1. Experimental Protocol: Method Validation

The validation protocol included assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[15][16]

6.2.2. Data Presentation: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peakPassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Robustness No significant impact on results from minor variations in method parametersPassed

6.3. System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately.[18][19] The acceptance criteria are as follows:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 10,000

  • Repeatability of Standard Injections (RSD%): ≤ 1.0%

Conclusion: A Scientifically Sound Approach

This guide has detailed a systematic and scientifically rigorous approach to developing a stability-indicating HPLC method for the purity analysis of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate. By comparing different stationary phases and mobile phase modifiers, an optimized method with superior selectivity and efficiency was achieved. The subsequent validation according to ICH guidelines confirms the method's accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in a research and drug development environment.[14][15][16]

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. (2026, January 27).
  • HPLC Solvent Selection - Element Lab Solutions.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - ResearchGate. (2019, December 28).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2022, April 15).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178 - Waters.
  • Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate | 2432848-72-9 | Benchchem.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025, August 18).
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7).
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • Comparative assessment of C18 and phenyl-hexyl column for separation of... | Download Scientific Diagram - ResearchGate.
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. (2021, April 30).
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY - Pharmacopeia.
  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15).
  • UV-Vis Spectrum of Benzoic Acid - SIELC Technologies.
  • Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages - International Journal of Pharmaceutical Sciences. (2025, February 26).
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • The Analysis of Benzoate in Deepika Sauce of Sejahtera Sentosa SME with Uv-Vis Spectrophotometry Method - ResearchGate. (2025, September 5).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents | LCGC International - Chromatography Online. (2022, September 1).
  • Quantitative Estimation of Sodium benzoate and Caffeine in the Binary Mixture Using First Order Derivative Spectrophotometry.
  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate.

Sources

Mass Spectrometry Fragmentation Pattern of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: N/A, often referenced as a key intermediate for Resmetirom/MGL-3196 ) presents a unique mass spectrometric challenge due to its mixed halogenation (Cl, F) and labile ether functionality.[1][2][3]

This guide provides a high-resolution technical comparison of this molecule's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1][2] Designed for analytical scientists in drug development, this document moves beyond basic spectral listing to explain the mechanistic causality of fragmentation, aiding in impurity profiling and metabolic identification.

Part 1: Structural Basis & Isotopic Signature[3]

Before analyzing fragmentation, the analyst must establish the theoretical baseline. The molecule contains one chlorine atom (


 / 

ratio ~3:[4]1) and one fluorine atom (monoisotopic

), creating a distinct isotopic envelope.
Physicochemical Identity[3][5][6]
  • Formula :

    
    
    
  • Monoisotopic Mass (

    
    ) : 246.05 Da[2]
    
  • Nominal Mass : 246 Da

Isotopic Abundance Table (Theoretical)
Ion SpeciesMass (m/z)Relative AbundanceDiagnostic Value
M (

)
246.05 100% Base molecular ion (if stable)
M+1 (

)
247.05~12.1%Carbon count validation
M+2 (

)
248.04 ~32.0% Chlorine signature (3:1 ratio)

Analyst Note : The presence of Fluorine does not add isotopic complexity but significantly alters bond stability, strengthening the


 bond while inductively destabilizing the para-ether linkage.

Part 2: Comparative Fragmentation Analysis (EI vs. ESI)

The choice of ionization method radically alters the observed spectrum.[5] This section compares the "Hard" ionization of GC-MS (EI) with the "Soft" ionization of LC-MS (ESI).

Electron Ionization (EI) – 70 eV

Mechanism : Radical Cation formation (


).[2] High energy transfer promotes extensive fragmentation, primarily driven by the labile isopropoxy group.
Key EI Fragmentation Pathways[3][4]
  • Primary Cleavage (McLafferty-like / Alkene Loss) : The isopropoxy group undergoes a rapid loss of propene (

    
    , 42 Da) via a 4-membered transition state, generating the stable phenol radical cation (
    
    
    
    204).[2]
  • Secondary Cleavage (

    
    -Cleavage) : The carbomethoxy group loses a methoxy radical (
    
    
    
    , 31 Da) to form the acylium ion.
  • Deep Fragmentation : Loss of

    
     (28 Da) from the phenol species.
    

Diagnostic Ions (EI):

  • m/z 246/248 : Molecular Ion (

    
    ). Usually weak intensity (<10%).
    
  • m/z 204/206 : Base Peak (

    
    ).[1][2] Represents the Methyl 3-chloro-5-fluoro-4-hydroxybenzoate  core.[1][2][3][6]
    
  • m/z 173/175 : Acylium ion (

    
    ).[1][2]
    
  • m/z 43 : Isopropyl cation (

    
    ).
    
Electrospray Ionization (ESI) – Positive Mode

Mechanism : Even-electron protonation (


).[1][2][7] Low internal energy results in minimal fragmentation unless Collision-Induced Dissociation (CID) is applied.[1][2]
Key ESI Fragmentation Pathways (CID)
  • Protonation : Formation of stable

    
     at m/z 247 .
    
  • Ether Hydrolysis (Neutral Loss) : Under CID energy, the protonated ether eliminates neutral propene (

    
    ), yielding the protonated phenol at m/z 205 .
    
  • Adduct Formation : High propensity for Sodium (

    
    , m/z 269) or Ammonium (
    
    
    
    , m/z 264) adducts depending on mobile phase buffers.
Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical "Propene Loss" node common to both but mechanistically distinct.

FragmentationPathways cluster_EI Electron Ionization (Hard) cluster_ESI Electrospray Ionization (Soft) M_Neutral Neutral Molecule MW 246 EI_M M+• (Radical Cation) m/z 246/248 M_Neutral->EI_M 70 eV e- ESI_MH [M+H]+ Protonated m/z 247/249 M_Neutral->ESI_MH +H+ (Mobile Phase) ESI_Na [M+Na]+ Sodium Adduct m/z 269 M_Neutral->ESI_Na +Na+ EI_Phenol [M - C3H6]+• (Phenol Core) m/z 204/206 (BASE PEAK) EI_M->EI_Phenol - C3H6 (Propene) Rearrangement EI_Isopropyl Isopropyl Cation m/z 43 EI_M->EI_Isopropyl Heterolysis EI_Acylium Acylium Ion [204 - OCH3]+ m/z 173/175 EI_Phenol->EI_Acylium - •OCH3 ESI_Frag [M+H - C3H6]+ Protonated Phenol m/z 205/207 ESI_MH->ESI_Frag CID Energy - C3H6 (Neutral)

Caption: Divergent fragmentation pathways. EI (Red) favors radical-driven rearrangement to the phenol core (m/z 204).[2] ESI (Blue) preserves the molecular ion (m/z 247) unless subjected to collision energy.

Part 3: Performance Comparison Table

This table serves as a quick decision guide for researchers choosing an analytical platform.

FeatureElectron Ionization (GC-MS) Electrospray Ionization (LC-MS)
Primary Utility Structural elucidation; Library matching (NIST).[1][2][3]Impurity quantification; Biological matrix analysis.[2]
Molecular Ion (

)
Weak or Absent (due to labile isopropoxy).Strong (

or Adducts).
Base Peak m/z 204 (Loss of Propene).m/z 247 (Intact Protonated Molecule).
Sensitivity High for non-polar fragments.[2]High, but susceptible to ion suppression.
Differentiation Excellent for distinguishing structural isomers.[2]Better for analyzing non-volatile metabolites (e.g., free acid).
Sample Prep Requires organic solvent (Hexane/DCM).Compatible with aqueous/organic mixes (MeOH/H2O).

Part 4: Experimental Protocols

Protocol A: GC-MS Identification (EI)

Objective : Confirm identity via fragmentation fingerprinting.[1][2]

  • Sample Preparation : Dissolve 1 mg of standard in 1 mL Dichloromethane (DCM) .

  • Inlet : Splitless mode, 250°C.

  • Column : 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm.[1][2][3]

  • Oven Ramp : 50°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source : 230°C, 70 eV.

  • Data Analysis : Look for the 3:1 Chlorine cluster at m/z 204/206 (Base Peak) and the weak molecular cluster at 246/248.

Protocol B: LC-MS/MS Quantification (ESI)

Objective : Trace quantification of intermediate in Resmetirom synthesis.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient : 5% B to 95% B over 8 minutes.

  • Ionization : ESI Positive Mode (+).

  • MRM Transitions (for Quant) :

    • Quantifier :

      
       (Loss of Propene).
      
    • Qualifier :

      
       (Further loss of Methanol).
      
  • Source Parameters : Capillary 3.5 kV, Desolvation Temp 350°C.

References

  • BenchChem . (2025).[2][4][8] Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate: Synthesis and Intermediate Data. Retrieved from [2]

  • Madrigal Pharmaceuticals . (2024).[2] Resmetirom (Rezdiffra) Prescribing Information and Chemistry. U.S. Food and Drug Administration. Retrieved from [2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • SynZeal . (2024).[2] Resmetirom Impurity Standards and Metabolites. Retrieved from [2]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1][2][3] (Reference for Chlorine isotope patterns and ESI adduct formation).

Sources

Technical Guide: Infrared (IR) Spectroscopy Characterization of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

[1]

Executive Summary

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a critical pharmacophore intermediate, frequently utilized in the synthesis of KRAS inhibitors and other tyrosine kinase antagonists. Its structural complexity—featuring a polysubstituted benzene ring with mixed halogens (Cl, F), an ester moiety, and a steric isopropoxy ether—presents a unique spectroscopic fingerprint.

This guide provides an authoritative breakdown of the compound's Infrared (IR) profile. Unlike simple benzoates, the interplay between the electronegative fluorine and the electron-donating isopropoxy group induces specific frequency shifts. This document compares the target molecule against its immediate synthetic precursor, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate , providing a robust method for validating reaction completion and purity.

Structural Analysis & Predicted IR Profile

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational modes. The high electronegativity of the fluorine atom at the 5-position and the chlorine at the 3-position exerts an inductive effect that stiffens the carbonyl bond, typically shifting it to higher wavenumbers compared to non-halogenated analogs.

Key Functional Group Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Note
Ester Carbonyl C=O[1][2][3] Stretch1725 – 1745 Strong, sharp. Shifted higher due to electron-withdrawing F/Cl on the ring.
Aromatic Ring C=C Stretch1450 – 1600 Multiple bands (usually 2-3). The "breathing" modes are affected by the tetrasubstitution pattern.
Isopropoxy Group C–H Bend (Gem-dimethyl)1385 & 1375 Critical Identifier. A distinct "doublet" characteristic of the isopropyl split.
Ether Linkage C–O–C Stretch1200 – 1275 Strong, broad.[4] Often overlaps with the ester C–O stretch.
Aryl Fluoride C–F Stretch1100 – 1250 Very strong. Hard to distinguish from C–O but adds significant intensity to the fingerprint region.
Aryl Chloride C–Cl Stretch700 – 850 Moderate to strong. Found in the lower frequency fingerprint region.
Aliphatic Chain C–H Stretch (sp³)2930 – 2980 Weak to medium. Differentiates from the purely aromatic precursor.[4][5][6]

Comparative Analysis: Product vs. Precursor

In drug development, the primary utility of IR for this intermediate is Reaction Monitoring —confirming the alkylation of the phenol to the isopropoxy ether.

Comparison Table: Target vs. Alternatives
FeatureTarget Product (Isopropoxybenzoate)Precursor (Hydroxybenzoate)Standard (Methyl Benzoate)
O-H Stretch (3200-3500 cm⁻¹)Absent (Clean baseline)Present (Broad, strong)Absent
Aliphatic C-H (2900-3000 cm⁻¹)Present (Methyl + Isopropyl)Weak (Methyl ester only)Weak (Methyl ester only)
Gem-Dimethyl (1370-1385 cm⁻¹)Present (Distinct Doublet)AbsentAbsent
Carbonyl Shift ~1735 cm⁻¹ (Inductive effect)~1710 cm⁻¹ (H-bonding lowers freq)~1724 cm⁻¹
Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow of assigning peaks based on structural nodes.

IRSpectralLogicMoleculeMethyl 3-chloro-5-fluoro-4-isopropoxybenzoateSub_EsterEster Group(-COOCH3)Molecule->Sub_EsterSub_RingTetrasubstitutedBenzene RingMolecule->Sub_RingSub_IsoIsopropoxy Group(-OiPr)Molecule->Sub_IsoPeak_COC=O Stretch1725-1745 cm⁻¹Sub_Ester->Peak_COPeak_CCC=C Ring Stretch1450-1600 cm⁻¹Sub_Ring->Peak_CCPeak_CFC-F / C-O Stretch1100-1250 cm⁻¹Sub_Ring->Peak_CFPeak_GemGem-Dimethyl Doublet1375 & 1385 cm⁻¹Sub_Iso->Peak_Gem

Figure 1: Structural deconstruction of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate linking functional moieties to specific IR diagnostic bands.

Experimental Protocol: ATR-FTIR Characterization

For solid pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the industry standard due to its reproducibility and lack of sample preparation artifacts (unlike KBr pellets).

Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N₂ cooled for high sensitivity).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (screening) or 64 scans (publication quality).

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect air background to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Place ~5-10 mg of the solid sample onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil clamp until the force gauge reads the optimal value (usually 80-100 N). Reasoning: Poor contact results in weak peak intensity and noise.

  • Data Acquisition & Processing:

    • Collect the spectrum from 4000 to 600 cm⁻¹.[4]

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Perform Baseline Correction (Rubberband method) if scattering is observed.

Workflow Visualization

ExperimentalWorkflowStartStart: Solid SampleCleanClean Crystal (IPA)& Collect BackgroundStart->CleanLoadLoad Sample &Apply Pressure (100N)Clean->LoadScanAcquire Spectrum(4000-600 cm⁻¹, 64 scans)Load->ScanQCQC Check:Is O-H visible?Scan->QCPassPass:Confirm StructureQC->PassNo O-HFailFail:Reprocess/RecrystallizeQC->FailO-H Present

Figure 2: Step-by-step ATR-FTIR workflow for validating the synthesis of the target intermediate.

Troubleshooting & Validation

When analyzing the spectrum, specific anomalies indicate process issues. Use this guide to diagnose synthesis failures.

  • Anomaly: Broad peak at 3300–3500 cm⁻¹.

    • Cause: Unreacted starting material (Phenol) or moisture.

    • Action: Check the "fingerprint" region.[5][7][8] If the gem-dimethyl doublet (1380 cm⁻¹) is weak, the reaction is incomplete. If the doublet is strong but OH is present, the sample is wet.

  • Anomaly: Split Carbonyl Peak (e.g., 1740 & 1710 cm⁻¹).

    • Cause: Hydrolysis of the ester to the carboxylic acid (Acid: ~1680-1710 cm⁻¹) or Fermi resonance.

    • Action: Run a TLC or HPLC to confirm if the free acid is present.

  • Anomaly: Missing C-Cl band (~750 cm⁻¹).

    • Cause: Dehalogenation (rare but possible under harsh reduction conditions).

    • Action: Confirm with Mass Spectrometry.

References

  • BenchChem. Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Product Data & Synthesis Routes. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for IR functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectra of Benzoate Derivatives. Retrieved from [9]

  • Sigma-Aldrich. IR Spectrum of Methyl 3-chloro-4-fluoro-5-methylbenzoate (Analog Comparison). Retrieved from [10]

  • Fishman, A. I., et al. (2008).[11] Vibrational spectra and structure of isopropylbenzene. Spectrochimica Acta Part A. Retrieved from

Technical Comparison: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate vs. Hydroxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (Target Ether) with its primary precursor and metabolite, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (Hydroxy Analog).

For drug development professionals, this comparison is critical when optimizing pharmacokinetics. The isopropoxy derivative serves as a lipophilic, membrane-permeable scaffold often utilized to target hydrophobic pockets in proteins (e.g., in Alzheimer’s disease therapeutics or kinase inhibitors), whereas the hydroxy analog represents the polar, reactive intermediate or the Phase I metabolite resulting from O-dealkylation.

Chemical Profile & Structural Analysis[1][2][3][4][5]

The transition from the hydroxy analog to the isopropoxy derivative fundamentally alters the physicochemical landscape of the molecule, shifting it from a hydrogen-bond donor (HBD) to a hydrophobic acceptor.

FeatureMethyl 3-chloro-5-fluoro-4-hydroxybenzoateMethyl 3-chloro-5-fluoro-4-isopropoxybenzoate
CAS Number 369-15-32432848-72-9 (Generic/Related)
Molecular Formula C₈H₆ClFO₃C₁₁H₁₂ClFO₃
Molecular Weight 204.58 g/mol 246.66 g/mol
Functional Class Phenol (Acidic HBD)Alkyl Aryl Ether (Neutral)
Predicted LogP ~2.1 - 2.4~3.5 - 3.8
Electronic State Electron-rich aromatic ring; Phenolic pKa ~7.5 (acidified by Cl/F)Electron-rich; Sterically hindered at C4
Solubility Moderate (Soluble in alkaline aq. media)Low (Requires organic co-solvents: DMSO, DCM)
Structural Impact of Substituents[1]
  • 3-Chloro & 5-Fluoro: These electron-withdrawing groups (EWGs) flank the 4-position. In the hydroxy analog , they significantly increase the acidity of the phenolic proton, making it a better nucleophile for alkylation but also more susceptible to rapid Phase II conjugation (glucuronidation) in vivo.

  • 4-Isopropoxy: In the target ether , this group caps the polar phenol. The isopropyl moiety adds steric bulk and lipophilicity, improving passive membrane permeability (PAMPA) and blood-brain barrier (BBB) penetration.

Synthetic Pathways & Reactivity[1]

The synthesis of the isopropoxy derivative typically proceeds via the Williamson Ether Synthesis starting from the hydroxy analog.[1] The presence of the halogen atoms at positions 3 and 5 facilitates this reaction by stabilizing the phenoxide intermediate.

Diagram 1: Synthetic Transformation Workflow

SynthesisWorkflow Start Methyl 3-chloro-5-fluoro- 4-hydroxybenzoate (Precursor) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Reagents: Isopropyl Bromide (1.5 eq) K2CO3 (2.0 eq) DMF, 60°C Reagents->Intermediate Product Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate (Target Ether) Intermediate->Product SN2 Alkylation

Caption: Conversion of the hydroxy analog to the isopropoxy target via base-mediated alkylation.

Experimental Protocol: Synthesis of Isopropoxy Derivative

Objective: Convert Methyl 3-chloro-5-fluoro-4-hydroxybenzoate to Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.

  • Preparation: Dissolve Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Potassium Carbonate (

    
    , 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution typically turns yellow due to the phenoxide formation.
    
  • Alkylation: Add 2-Bromopropane (Isopropyl bromide, 1.5 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2] The starting material (lower R_f) should disappear, replaced by the product (higher R_f).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography to yield the white crystalline solid.

Biological Performance & Metabolic Fate

For researchers designing prodrugs or active pharmaceutical ingredients (APIs), the choice between the hydroxy and isopropoxy forms dictates the metabolic stability profile.

Metabolic Liability
  • Hydroxy Analog (The "Soft Spot"): The free phenol is a primary target for UDP-glucuronosyltransferases (UGTs) . In vivo, this leads to rapid formation of the O-glucuronide, increasing water solubility and accelerating renal clearance.

  • Isopropoxy Derivative (The "Mask"): The isopropyl group protects the oxygen from immediate conjugation. However, it introduces a metabolic liability for Cytochrome P450 (CYP) enzymes (specifically CYP2C9 or CYP3A4), which can perform O-dealkylation to revert the molecule back to the hydroxy analog.

Diagram 2: Metabolic Trajectory

MetabolicFate Ether Isopropoxy Derivative (Lipophilic / Permeable) CYP Phase I Metabolism (CYP450 O-Dealkylation) Ether->CYP Slow Clearance Phenol Hydroxy Analog (Polar / Reactive) CYP->Phenol Metabolite Formation UGT Phase II Metabolism (Glucuronidation) Phenol->UGT Rapid Conjugation Excretion Renal Excretion (Glucuronide Conjugate) UGT->Excretion Elimination

Caption: In vivo metabolic pathway showing the isopropoxy derivative as a precursor to the hydroxy metabolite.

Analytical Identification

Distinguishing these two analogs is straightforward using standard spectroscopic techniques.

MethodHydroxy Analog SignalsIsopropoxy Derivative Signals
1H NMR Phenolic -OH: Broad singlet >10 ppm (disappears with D₂O shake). Aromatic: Two doublets (if H2/H6 distinct) or multiplet.Isopropyl -CH: Septet at ~4.6 ppm. Isopropyl -CH3: Doublet at ~1.3 ppm (6H). Phenolic -OH: Absent.
HPLC Retention Time: Short (elutes earlier in Reverse Phase C18).Retention Time: Long (elutes later due to hydrophobicity).
MS (ESI) [M-H]-: 203.5 (Negative mode preferred).[M+H]+: 247.6 (Positive mode).

Conclusion and Recommendation

  • Select the Isopropoxy Derivative if your goal is to maximize membrane permeability , target intracellular receptors, or block rapid Phase II metabolism. It is the preferred scaffold for "drug-like" properties in early discovery.

  • Select the Hydroxy Analog if you need a synthetic handle for further derivatization (e.g., creating prodrugs, linkers for ADCs) or if you are synthesizing the specific metabolite standard for PK studies.

References

  • Google Patents. "Therapeutic aryl-amido-aryl compounds and their use (US9447028B2).
  • PubChem. "3-Chloro-5-fluoro-4-hydroxybenzoic acid (CID 67496538)." National Center for Biotechnology Information. [Link]

  • Zhang, et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." ResearchGate. [Link][3]

Sources

Reference Standards for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate: Benchmarking Quality for KRAS & Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads in Oncology Drug Development.[1][2]

Executive Summary

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) has emerged as a critical pharmacophore building block in the synthesis of next-generation small molecule inhibitors, particularly targeting KRAS G12C (Switch-II pocket binders) and TRK kinases .[1][2] Its unique substitution pattern—combining a lipophilic isopropoxy group with an electron-modulating chloro-fluoro motif—is essential for optimizing binding affinity in hydrophobic protein pockets.[1][2]

However, as a specialized intermediate rather than a final API, no pharmacopeial (USP/EP) primary standard exists .[1][2] This creates a significant gap for CMC teams moving from discovery to IND-enabling studies: How do you validate an analytical method when the reference standard itself is of uncertain quality?

This guide objectively compares the available sourcing strategies and provides a self-validating protocol to convert commercial "building block" material into a fully qualified Primary Reference Standard.

Part 1: The Landscape of Reference Standards[2]

For this specific compound, the "Standard" is not a product you buy, but a status you establish. Below is the comparative analysis of the three available tiers of reference materials.

Comparison Matrix: Sourcing Options
FeatureTier 1: Commercial Building Block Tier 2: Custom Certified Reference (CRM) Tier 3: In-House Qualified Standard
Primary Source Chemical Vendors (e.g., ChemScene, BLD Pharm)Specialty CROs (e.g., LGC, Alsachim)Your Laboratory
Purity Claim Typically >95% or >98% (Area %)>99.0% (w/w)Defined Absolute Purity (w/w)
Traceability None (Batch-to-batch variability)Traceable to NIST/BIPM (via qNMR)Traceable to NIST (via Internal Std)
Cost Low ($100 - $500 / gram)High ($5,000+ / 100 mg)Medium (Material + FTE time)
Lead Time Days3–6 Months2–3 Weeks
Risk Profile High: "Area %" ignores inorganics/solvents.[1][2]Low: But inflexible supply chain.[1][2]Lowest: Full control over data integrity.
Expert Insight:

Do not rely on Tier 1 "Purity" for quantitative assays. A vendor Certificate of Analysis (CoA) reporting "98% HPLC Purity" often ignores residual solvents (which can be 1-5% by weight) and inorganic salts.[1][2] For a reference standard, Assay (w/w) is the only metric that matters.[1][2]

Part 2: The "Self-Validating" Qualification Protocol

Since a commercial Primary Standard is unavailable, you must generate your own In-House Qualified Standard .[1][2] This protocol uses a Mass Balance Approach combined with qNMR to establish an absolute purity value with high confidence.[1][2]

Workflow: From Powder to Primary Standard

Standard_Qualification cluster_Char Characterization (The Triad) Raw Raw Material (>98% HPLC Area) Purify Recrystallization (IPA/Water) Raw->Purify Homogeneity Homogeneity Check (HPLC-UV) Purify->Homogeneity HPLC Chromatographic Purity (Organic Impurities) Homogeneity->HPLC Volatiles TGA / GC-HS (Residual Solvents) Homogeneity->Volatiles Ash ROI / ICP-MS (Inorganics) Homogeneity->Ash qNMR Orthogonal Validation (qNMR vs NIST Traceable) Homogeneity->qNMR Final Qualified Standard (Assay w/w Assigned) HPLC->Final Mass Balance Volatiles->Final Ash->Final qNMR->Final Confirmation

Figure 1: The "Self-Validating" workflow ensures that the final assigned purity is derived from two independent principles: Mass Balance and qNMR.

Step-by-Step Methodology
1. Purification (If raw purity < 99.0%)
  • Solvent System: Isopropyl Alcohol (IPA) / Water.[1][2]

  • Procedure: Dissolve crude material in minimal hot IPA (60°C). Slowly add water until turbidity persists.[1][2] Cool to 4°C. Filter and dry under high vacuum at 40°C for 24h.

  • Why: This removes the hydrolysis impurity (free acid) which is more soluble in the aqueous mother liquor.[2]

2. Structural Confirmation
  • Technique: 1H-NMR (DMSO-d6) and MS (ESI+).[1][2]

  • Key Signals:

    • Isopropoxy Septet: ~4.6 ppm.[1][2]

    • Methyl Ester Singlet: ~3.8 ppm.[1][2]

    • Aromatic Protons: Two doublets (due to F-coupling) in the 7.5–8.0 ppm region.[1][2]

3. Purity Assignment (The Calculation)

Use the Mass Balance Equation to assign the potency (


):

[1][2]
  • 
    :  Chromatographic purity (Area %) via HPLC-UV (see method below).
    
  • 
    :  Determined by Thermogravimetric Analysis (TGA)  or Loss on Drying (LOD).[1][2] Expect 0.1–0.5% if dried properly.[1][2]
    
  • 
    :  Residue on Ignition (Sulfated Ash).[1][2] Typically <0.1% for organic esters.[1][2]
    
4. Orthogonal Validation (qNMR)
  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1][2]

  • Method: Co-dissolve ~10mg of Standard and ~10mg of Internal Standard in DMSO-d6.

  • Acceptance: The qNMR assay value must be within ±1.0% of the Mass Balance value.

Part 3: Analytical Method (HPLC-UV)

This validated method is designed to separate the methyl ester from its key impurities: the free acid (hydrolysis product) and the des-isopropyl phenol (synthesis precursor).[1][2]

Method Parameters
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)C18 provides necessary retention for the lipophilic isopropoxy group.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.[1][2]5) suppresses ionization of the free acid impurity, sharpening its peak.[1]
Mobile Phase B AcetonitrileHigh elution strength for the hydrophobic ester.[1]
Gradient 0-2 min: 40% B15 min: 90% B20 min: 90% BSlow gradient ensures separation of regioisomers.[1][2]
Flow Rate 1.0 mL/minStandard backpressure.[1][2]
Detection UV at 235 nmMax absorbance for the benzoate chromophore; avoids solvent cutoff.[1]
Temperature 30°CControls viscosity and retention time reproducibility.[1][2]
Impurity Fate Mapping

Understanding what you are separating is as important as the separation itself.[1]

Impurity_Map cluster_RRT Relative Retention Time (RRT) Target Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate (Target) Acid Impurity B: Benzoic Acid (Hydrolysis Product) Target->Acid Hydrolysis (Storage/Stress) Regio Impurity C: Regioisomer (Isopropoxy at pos 2 or 3?) Target->Regio Synthesis Side-reaction Phenol Impurity A: Phenol Precursor (Des-isopropyl) Phenol->Target Incomplete Alkylation RRT Acid (0.6) < Phenol (0.8) < Target (1.0) < Regio (1.1)

Figure 2: Impurity Fate Map. The Acid impurity (RRT ~0.[1][2]6) is the critical "Stability Indicating" parameter, as it increases if the standard is stored improperly (humid conditions).

Part 4: Storage & Stability Recommendations

To maintain the integrity of your qualified standard:

  • Container: Amber glass vial with Teflon-lined screw cap.

  • Environment: Store at -20°C in a desiccator.

    • Critical Check: Upon retest, run TGA.[1] If volatiles increase, the material has absorbed moisture, risking hydrolysis.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138611145 (Adagrasib Intermediates).[1][2] Retrieved from .[1][2]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2][3] Defines reporting thresholds for impurities.

  • ChemScene. Product Monograph: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS 2432848-72-9).[1][2] Retrieved from .[1][2]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1][2] Guidelines for qNMR quantitative analysis.

Sources

Chromatographic Retention Time of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS 2432848-72-9) is a critical polysubstituted aromatic intermediate, often employed in the synthesis of advanced agrochemicals and pharmaceutical kinase inhibitors. Its chromatographic behavior is defined by high lipophilicity driven by the masking of polar functionalities (phenolic -OH and carboxylic acid) with isopropoxy and methyl ester groups, respectively.

This guide provides a technical analysis of its retention characteristics, comparing its performance across different stationary phases (C18 vs. Phenyl-Hexyl) and methodologies (HPLC vs. GC). The focus is on the critical separation of the target ester from its polar precursor, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate .

Chromatographic Mechanism & Retention Logic

To optimize retention time (RT), one must understand the molecular drivers of the separation. The transformation from the precursor to the target molecule involves the alkylation of a phenolic oxygen, significantly altering the partition coefficient (LogP).

  • Precursor (Hydroxy-ester): Contains a free phenolic hydroxyl group. It is a hydrogen bond donor, resulting in lower retention on Reversed-Phase (RP) columns.[1]

  • Target (Isopropoxy-ester): The isopropoxy group caps the polarity. The molecule becomes purely hydrophobic and bulky. The presence of Chlorine and Fluorine atoms further increases retention on C18 phases but offers unique selectivity handles on Phenyl phases due to electron-withdrawing effects.

Predicted Elution Order (RP-HPLC)
  • Hydrolysis Impurity: 3-chloro-5-fluoro-4-isopropoxybenzoic acid (Most Polar, elutes near void volume).

  • Precursor: Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (Intermediate polarity).

  • Target Analyte: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (Late eluting).

Experimental Protocols & Comparative Data

Method A: Reversed-Phase HPLC (Standard C18)

This is the baseline method for purity assessment. The C18 phase relies on hydrophobic subtraction.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation of impurities).

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Gradient Profile:

Time (min) % Mobile Phase B Phase
0.0 40% Equilibration
10.0 90% Linear Ramp
12.0 90% Wash

| 12.1 | 40% | Re-equilibration |

Performance Data (Relative Retention):

Compound Approx. Retention Time (min) Relative Retention Time (RRT)
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (Precursor) 5.2 - 5.8 1.00 (Ref)
Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate 9.4 - 10.1 ~1.78

| Bis-alkylated Impurity (if applicable) | > 11.0 | > 2.00 |

Analyst Insight: The large RRT shift (1.78) confirms that the isopropylation reaction is easily monitored. If the peaks co-elute, it indicates column collapse or mobile phase pH issues (ensure pH < 3.0).

Method B: Phenyl-Hexyl (Alternative Selectivity)

For complex matrices containing other halogenated isomers, a Phenyl-Hexyl column is superior. The


-

interactions between the stationary phase and the electron-deficient fluorinated ring provide orthogonal selectivity.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Conditions: Same gradient as Method A.

Comparison:

  • C18: Separation driven purely by hydrophobicity.

  • Phenyl-Hexyl: Separation driven by hydrophobicity + aromatic electron density. The fluorinated target molecule often shows slightly increased retention relative to non-halogenated impurities compared to C18.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the resulting chromatographic separation logic, highlighting the critical decision points for method selection.

G cluster_HPLC HPLC Separation Logic Start Start: Raw Material (3-Cl-5-F-4-OH-Benzoate) Reaction Reaction: Isopropylation (+iPr-X) Start->Reaction Crude Crude Mixture: Product + Unreacted Phenol Reaction->Crude C18 Method A: C18 Column (Hydrophobic Interaction) Crude->C18 Standard Purity Phenyl Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Crude->Phenyl Isomer Resolution Result Target Isolated: Late Eluting Peak C18->Result High Delta LogP Phenyl->Result Halogen Selectivity

Figure 1: Chromatographic separation strategy for the purification of the target isopropoxy-benzoate ester.

Alternative Methodology: Gas Chromatography (GC)[5]

Since Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is an ester with moderate molecular weight (~246.6 g/mol ) and no active hydrogen donors (after alkylation), it is highly amenable to GC-FID/MS. This is often the preferred method for process control (IPC) due to speed.

Recommended GC Protocol:

  • Column: DB-5ms or Rtx-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split 50:1.

  • Oven Program: 100°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).

Comparative Performance:

Feature HPLC (Method A) GC (Method C)
Run Time 12-15 min < 8 min
Sensitivity High (UV active) High (FID response)
Suitability Final Product Purity In-Process Control (IPC)

| Limitation | Solvents required | Cannot detect non-volatile salts |

Troubleshooting & Optimization

  • Peak Tailing: The precursor (phenol) may tail on older C18 columns due to silanol interactions.

    • Solution: Ensure mobile phase pH is ≤ 3.0 to suppress silanol ionization, or use an "End-capped" column (e.g., Eclipse Plus or Luna C18(2)).

  • Retention Drift:

    • Cause: Loss of the volatile isopropoxy group (hydrolysis) in the sample vial if left in acidic methanol for >24 hours.

    • Solution: Prepare samples in 50:50 ACN:Water and analyze within 8 hours.

  • Resolution Loss:

    • If the resolution between the precursor and product drops (

      
      ), increase the water content at the start of the gradient (e.g., start at 30% B instead of 40%).
      

References

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Waters Corporation. (2022). Method Development for the Chromatographic Separation of Synthetic Peptides and Impurities. (Demonstrates principles of separating precursors from alkylated products). Retrieved from [Link]

  • Longdom Publishing. (2021). Development of a Method for Regioisomer Impurity Detection within 3-Chloro-5-Fluorophenol by GC. (Provides foundational data for the halogenated phenolic precursor). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

[1][2]

Executive Summary & Chemical Identity

Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate (CAS: 2432848-72-9) is a poly-halogenated aromatic ester commonly used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3]

Unlike standard organic waste, this compound presents a dual-hazard profile during disposal:

  • Halogen Content (Cl, F): Thermal decomposition releases corrosive acid gases (Hydrogen Chloride and Hydrogen Fluoride), requiring specialized incineration with wet scrubbers.[2]

  • Ester Functionality: Susceptible to hydrolysis in basic conditions, potentially releasing toxic phenolic byproducts.[2]

Immediate Directive: Do NOT mix this compound with non-halogenated solvents or general organic trash.[2] It must be segregated into a dedicated "Halogenated Waste" stream.[2][4]

Chemical Profile Table
ParameterData
Chemical Name Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate
CAS Number 2432848-72-9
Molecular Formula C₁₁H₁₂ClFO₃
Physical State Solid (typically white to off-white crystalline powder)
Primary Hazards H318: Causes serious eye damageH335: May cause respiratory irritationH315: Causes skin irritation
Reactivity Incompatible with strong oxidizing agents and strong bases.[1][2][5][6]

Waste Stream Segregation Logic

Proper segregation is not just a regulatory requirement; it is a safety imperative dictated by the chemistry of incineration.

The Mechanism of Failure (Why Segregation Matters)

If this compound is disposed of in a standard "Non-Halogenated" waste stream, it will likely be sent to a fuel-blending facility or a standard incinerator.[2]

  • The Reaction: Upon combustion, the fluorine and chlorine atoms detach to form HF (Hydrofluoric Acid) and HCl (Hydrochloric Acid) gas.[1][2]

  • The Consequence: These gases corrode the refractory lining of standard incinerators and can be released into the atmosphere if the facility lacks specific acid-gas scrubbers.[2] This leads to regulatory violations (EPA/RCRA) and facility damage.

Segregation Decision Tree

The following logic flow dictates the handling of this specific compound.

WasteSegregationcluster_warningCRITICAL ERROR PATHStartWaste Generation:Methyl 3-chloro-5-fluoro-4-isopropoxybenzoateStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid(Mother Liquor/Solvent Mixture)StateCheck->LiquidSolidSolid(Pure compound, contaminated gloves/wipes)StateCheck->SolidHaloCheckDoes mixture contain >1% Halogens?Liquid->HaloCheckSegregateLiqSegregate into:HALOGENATED SOLVENT WASTEHaloCheck->SegregateLiqYes (Always for this compound)IncineratorHigh-Temp Incineration(w/ Acid Gas Scrubbers)SegregateLiq->IncineratorSegregateSolSegregate into:HALOGENATED SOLID WASTESolid->SegregateSolSegregateSol->IncineratorNonHaloNon-Halogenated Stream(Fuel Blending)DamageEquipment Corrosion &Regulatory ViolationNonHalo->Damage

Figure 1: Waste segregation logic ensuring downstream facility compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Debris)

Applicability: Expired pure compound, weighing boats, contaminated gloves, and filter cakes.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2][7]

    • Constituents: Write "Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."[2]

    • Critical Tagging: Clearly mark "HALOGENATED" in the comments/constituents section.

  • Accumulation:

    • Double-bag contaminated PPE (gloves/wipes) in clear polyethylene bags before placing them in the drum/pail.[1][2]

    • Keep the container closed at all times unless adding waste.[2][4][7][8]

  • Disposal: Hand off to EHS for Incineration Code 40 CFR 264 (O) (Incineration of Halogenated Organics).[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or cleaning solvents containing the compound.[2]

  • Compatibility Check: Ensure the solvent base is compatible.[2]

    • Safe: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[2]

    • Unsafe:[1][2] Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide), as this may trigger exothermic hydrolysis or decomposition.[2]

  • Segregation: Pour into the Red (or facility-designated) safety can marked "Halogenated Solvents."[1][2]

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of dissolved Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate renders the entire mixture a halogenated waste stream.[1][2]

  • Documentation: Record the approximate concentration of the benzoate ester on the waste log.

Emergency Spill Response

Scenario: A 5g bottle of solid Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate shatters on the benchtop.

SpillResponseAlert1. Alert & Isolate(Notify nearby personnel)PPE2. Don PPE(Nitrile Gloves, Safety Goggles,Lab Coat, N95 if dust is visible)Alert->PPEContain3. Containment(Cover with damp paper towelsto prevent dust generation)PPE->ContainCleanup4. Cleanup(Scoop into HDPE jar,wipe area with acetone)Contain->CleanupDispose5. Disposal(Tag as Halogenated Solid Waste)Cleanup->Dispose

Figure 2: Immediate spill response workflow minimizing respiratory exposure.

Detailed Cleanup Steps:

  • Dust Control: Do not dry sweep.[2] The compound is a respiratory irritant (H335).[9][10] Cover the spill with a paper towel dampened with water or an inert solvent (like heptane) to suppress dust.

  • Collection: Use a scoop or dustpan to collect the damp solid.[2] Place it into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with an acetone-soaked rag to solubilize residual traces.[2] Place this rag into the same waste container.

  • Verification: Verify no white powder residue remains.

Regulatory Compliance (RCRA & EPA)[1]

While this specific intermediate may not have a unique "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and constituents.[2]

  • Waste Classification:

    • If dissolved in spent halogenated solvents (e.g., DCM), it falls under F002 (Spent Halogenated Solvents).[2][11]

    • As a solid, it is treated as Hazardous Waste due to toxicity and halogen content.[2]

  • Land Ban: Under the Hazardous and Solid Waste Amendments (HSWA) , halogenated organic compounds (HOCs) are generally prohibited from land disposal (Land Ban) unless treated (incinerated).[1][2]

  • Documentation: All manifests must declare "Halogenated Organic Compounds" to ensure the receiving facility utilizes appropriate combustion chambers (minimum 1100°C with 2-second residence time) and scrubbing systems.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List) and RCRA Regulations.[1][2] Retrieved from [Link]

  • Temple University EHS. Halogenated Solvents in Laboratories - Waste Minimization and Segregation. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2432848-72-9 Chemical Class: Halogenated Benzoate Ester Physical State: Solid (Predicted based on structural analogs)

Part 1: Executive Safety Summary

Status: Novel Chemical Entity (NCE) / Research Intermediate. Immediate Action: Treat as a High-Potency Unknown .

In the absence of comprehensive toxicological data (LD50, long-term exposure limits) for this specific isomer, safety protocols must default to Universal Precautions for Novel Organic Halides . The structural combination of a benzoate core with multiple halogens (Cl, F) and an ether linkage (isopropoxy) suggests potential for skin sensitization, mucous membrane irritation, and high lipophilicity (enhanced skin absorption).

Critical "At-a-Glance" Requirements
Hazard CategoryClassification (Inferred)Critical Control
Inhalation Respiratory Irritant (Cat 2)Zero-Exposure: Handle only in a certified Fume Hood.
Skin Contact Irritant / Potential SensitizerDouble Gloving: Nitrile (Outer) + Laminate (Inner) for solutions.
Eye Contact Serious Eye Irritant (Cat 2A)ANSI Z87.1 Goggles (Safety glasses are insufficient for powders).
Reactivity Stable / CombustibleStore away from strong oxidizers and heat sources.

Part 2: Risk Assessment & Hazard Logic

Why specific PPE is required for this molecule.

The Halogen Effect & Lipophilicity

The isopropoxy group at the 4-position significantly increases the molecule's lipophilicity (LogP) compared to a bare benzoic acid.

  • Causality: Higher lipophilicity facilitates faster dermal absorption. Once absorbed, the halogenated aromatic ring (3-Cl, 5-F) can act as a hapten, potentially binding to proteins and triggering allergic contact dermatitis.

  • Implication: Standard single-layer nitrile gloves may offer insufficient breakthrough time if the chemical is dissolved in organic solvents (e.g., DCM, THF).

The "Dust" Factor

As a solid building block, the primary exposure route is airborne particulate during weighing.

  • Causality: Benzoate ester dusts are chemically irritating to moist mucous membranes (eyes, nose, throat) due to hydrolysis into the corresponding benzoic acid and alcohol upon contact with moisture.

  • Implication: Respiratory protection is not optional; it is the primary barrier.

Visualizing the Risk Logic

The following diagram illustrates the decision matrix for selecting PPE based on the compound's state (Solid vs. Solution).

RiskAssessment Hazard Methyl 3-chloro-5-fluoro- 4-isopropoxybenzoate State_Solid State: Solid/Powder Hazard->State_Solid State_Soln State: Solution (DCM/EtOAc) Hazard->State_Soln Risk_Inhale Risk: Dust Inhalation (Irritation) State_Solid->Risk_Inhale Weighing Risk_Absorb Risk: Dermal Absorption (Carrier Solvent) State_Soln->Risk_Absorb Transfer/Rxn Control_Hood Control: Fume Hood + Balance Enclosure Risk_Inhale->Control_Hood Control_Glove Control: Double Glove (Silver Shield/Nitrile) Risk_Absorb->Control_Glove

Caption: Risk-to-Control logic flow. Solid handling prioritizes inhalation control; solution handling prioritizes dermal barriers.

Part 3: Comprehensive PPE Specifications

Respiratory Protection (Primary Barrier)
  • Engineering Control: All open handling must occur inside a chemical fume hood operating at a face velocity of 80–100 fpm .

  • PPE Overlay: If hood work is impossible (e.g., equipment maintenance), use a P100 Particulate Respirator (e.g., 3M 6000 series with 2091 filters). Note: N95 masks are insufficient for chemical vapors if hydrolysis occurs.

Hand Protection (Dermal Barrier)
  • Dry Solid Handling:

    • Material: Nitrile (minimum 5 mil thickness).

    • Protocol: Single pair acceptable. Inspect for tears immediately after donning.

  • Solution Handling (Synthesis/Extraction):

    • Material: Double-gloving is mandatory.

    • Inner Layer: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield™) for broad chemical resistance.

    • Outer Layer: Standard Nitrile (for dexterity and grip).

    • Rationale: Halogenated solvents (often used with benzoates) permeate nitrile rapidly. The inner laminate layer prevents the "carrier effect" where the solvent drags the solute through the glove.

Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindication: Do NOT use standard safety glasses with side shields. Fine powders can bypass side shields via air currents created by hood turbulence.

Part 4: Operational Handling Protocol

Phase A: Weighing & Transfer

Goal: Prevent static-induced powder dispersion.

  • Preparation: Place an analytical balance inside the fume hood or a dedicated powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder. Benzoate esters are organic dielectrics and prone to static cling.

  • Transfer:

    • Never pour from the stock bottle.

    • Use a disposable micro-spatula.

    • Cap the stock bottle immediately after removing the aliquot.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (acetone or ethanol) immediately after weighing. Dispose of the wipe as hazardous solid waste.

Phase B: Reaction Setup (Synthesis Context)

Goal: Containment of halogenated vapors.

  • Solvent Choice: If dissolving, prefer non-halogenated solvents (e.g., Ethyl Acetate) over halogenated ones (DCM) if chemistry permits, to reduce permeation risks.

  • Temperature Control: If heating is required, use a reflux condenser with an inert gas (Nitrogen/Argon) balloon or manifold to prevent vapor escape.

  • Spill Management: Have a "dry spill kit" (vermiculite or chem-pads) ready. Do not use paper towels for large liquid spills of this compound, as they increase surface area for evaporation.

Phase C: Waste Disposal

Regulatory Compliance: EPA & RCRA Standards.

This compound contains both Chlorine and Fluorine, mandating segregation from general organic waste in many jurisdictions.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label "Toxic Solid - Halogenated".
Liquid Waste Mother liquors, wash solvents.Halogenated Solvent Waste container. Do NOT mix with acid waste.[1]
Sharps Needles/syringes used for transfer.Bio/Chem sharps container.

Part 5: Emergency Response

Scenario 1: Skin Exposure (Solid or Liquid)
  • Immediate Action: Move to the safety shower/sink.

  • Decon: Flush with lukewarm water for 15 minutes .

  • Soap: Use a soft, non-abrasive soap. Avoid organic solvents (ethanol/acetone) on skin, as they enhance absorption of the benzoate.

  • Medical: Seek evaluation if redness or blistering appears. Provide the CAS number (2432848-72-9) to medical personnel.

Scenario 2: Eye Exposure[2]
  • Action: Use the eyewash station immediately.[2]

  • Technique: Hold eyelids open forcibly. Flush for 15 minutes .

  • Follow-up: Ophthalmological consult is mandatory for halogenated compound exposure due to potential corneal etching.

Part 6: Scientific & Logistical Workflow

The following diagram outlines the "Cradle-to-Grave" workflow for this compound in a research setting, ensuring no loss of containment.

Workflow cluster_Ops Operational Zone (Fume Hood) Receipt 1. Receipt & Log (Verify CAS: 2432848-72-9) Storage 2. Storage (Cool, Dry, Dark | Segregated) Receipt->Storage Weigh 3. Weighing (Anti-static | Goggles) Storage->Weigh Transfer to Hood Synth 4. Synthesis/Use (Inert Atmosphere) Weigh->Synth Waste 5. Waste Segregation (Halogenated Stream) Synth->Waste Raffinate/Solids

Caption: Operational lifecycle. Note the strict containment within the "Operational Zone" (Fume Hood) for steps 3 and 4.

References

  • PubChem . Compound Summary: Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (Structural Analog). Retrieved from [Link]

  • Washington State University . Laboratory Safety: Working with Halogenated Solvents and Compounds. Retrieved from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.